2-Chloro-N-cyclopropyl-4-nitroaniline
Description
BenchChem offers high-quality 2-Chloro-N-cyclopropyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-cyclopropyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTFNWDOMRLGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578326 | |
| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170104-39-9 | |
| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-cyclopropyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-N-cyclopropyl-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the core molecule and its closely related analogs to offer field-proven insights. While specific experimental data for 2-Chloro-N-cyclopropyl-4-nitroaniline is limited in publicly accessible literature, this guide extrapolates from the well-characterized parent compound, 2-chloro-4-nitroaniline, and related structures to provide a robust predictive analysis. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.
Introduction and Chemical Identity
2-Chloro-N-cyclopropyl-4-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science due to its unique combination of functional groups: a halogenated nitroaromatic ring and a cyclopropylamine moiety. These features suggest its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nitro group and the chloro substituent activate the aromatic ring for certain reactions, while the cyclopropyl group can impart unique conformational constraints and metabolic stability in drug candidates.
This guide will delve into the known and predicted chemical and physical properties of this compound, offering a foundational understanding for its use in a research and development setting.
Core Compound Structure:
Caption: Core Chemical Identity of 2-Chloro-N-cyclopropyl-4-nitroaniline.
Physicochemical Properties
| Property | Value (2-chloro-4-nitroaniline) | Predicted Impact of N-Cyclopropyl Group |
| Appearance | Yellow crystalline powder[1][2][3] | Likely a yellow to orange crystalline solid. |
| Melting Point | 105 - 110 °C[2][4] | The addition of the cyclopropyl group will likely alter the crystal lattice and could either increase or decrease the melting point. |
| Boiling Point | 320 °C (decomposes)[4] | Expected to have a high boiling point and likely decompose before boiling. |
| Solubility | Insoluble in water[3][5][6]. Soluble in ethanol, ether, benzene, and acetic acid.[7] | Expected to have low water solubility. Solubility in organic solvents is likely to be good. |
| logP | 1.245[4][8] | The addition of the cyclopropyl group will increase lipophilicity, leading to a higher logP value. The isomer 4-Chloro-N-cyclopropyl-2-nitroaniline has a calculated LogP of 2.8225.[9] |
| pKa | -1.05 ± 0.10 (Predicted)[7] | The basicity of the aniline nitrogen will be influenced by the cyclopropyl group, but the strong electron-withdrawing effect of the nitro group will still render it a weak base. |
Synthesis and Purification
A plausible synthetic route for 2-Chloro-N-cyclopropyl-4-nitroaniline involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene or the direct N-alkylation of 2-chloro-4-nitroaniline. Based on available literature for analogous compounds, the following protocol is proposed.
Proposed Synthetic Protocol: Nucleophilic Substitution
This method is adapted from the synthesis of N-cyclopropyl-2-nitroaniline.[10]
Reaction Scheme:
Caption: Proposed synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloronitrobenzene (1 equivalent) and cyclopropylamine (2-3 equivalents). The excess cyclopropylamine also acts as a base to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with a saturated brine solution to remove excess cyclopropylamine and its hydrochloride salt.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-Chloro-N-cyclopropyl-4-nitroaniline.
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-N-cyclopropyl-4-nitroaniline is dictated by its key functional groups.
Caption: Key reactive sites of 2-Chloro-N-cyclopropyl-4-nitroaniline.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is crucial for synthesizing diamine derivatives, which are valuable precursors for various heterocyclic compounds and dyes.
-
Nucleophilic Aromatic Substitution: While the chloro substituent is on an electron-rich ring, the strong electron-withdrawing effect of the para-nitro group can facilitate nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than reactions at other positions on more electron-deficient rings.[11]
-
Reactions involving the Amine: The secondary amine is a potential nucleophile; however, its reactivity is diminished by the electron-withdrawing nitro group.[11]
Potential Applications in Drug Development
The parent compound, 2-chloro-4-nitroaniline, serves as a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug niclosamide.[7][12][13][14] The introduction of a cyclopropyl group in 2-Chloro-N-cyclopropyl-4-nitroaniline can offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby increasing the compound's half-life.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The cyclopropyl moiety can modulate lipophilicity and other properties to enhance oral bioavailability.
Given these potential benefits, 2-Chloro-N-cyclopropyl-4-nitroaniline is a promising scaffold for the development of new therapeutic agents, particularly in areas where related nitroaromatic compounds have shown activity, such as in anticancer, antiviral, and antibacterial research.[13]
Safety and Handling
The following safety information is based on the closely related compound, 2-chloro-4-nitroaniline. It is imperative to handle 2-Chloro-N-cyclopropyl-4-nitroaniline with similar precautions in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
-
Hazard Classification: Harmful if swallowed.[15] Toxic to aquatic life with long-lasting effects.[2][15]
-
Handling Precautions: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke when using this product.[4][15]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2][4] Store in a cool place.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][7][8]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[15]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Conclusion
2-Chloro-N-cyclopropyl-4-nitroaniline represents a chemical entity with significant potential for applications in synthetic chemistry, particularly in the realm of drug discovery and development. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from its parent compound and related isomers. This guide provides a foundational framework for researchers to handle, synthesize, and utilize this compound in their work, with a strong emphasis on safety and scientifically grounded predictions of its chemical behavior. Further experimental validation of the properties and reactivity outlined herein is encouraged to fully unlock the potential of this versatile molecule.
References
-
PubChem. (n.d.). 2-chloro-N-(1-cyclopentylethyl)-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAchem. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-CHLORO-4-NITROANILINE. U.S. Food and Drug Administration. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-4-nitro aniline, 99%. Retrieved from [Link]
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
-
Ataman Kimya. (n.d.). O-CHLORO-P-NITROANILINE. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 8(4), e62178.
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Chloro-4-nitroaniline Synonyms. CompTox Chemicals Dashboard. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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Technical Guide: 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9)
The following is an in-depth technical guide for 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9), structured for researchers and drug development professionals.
Core Identity & Synthesis Strategy for Pharmaceutical Intermediates
Executive Summary
2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) is a specialized aromatic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1][2][3][4][5][6] Characterized by a "masked" diamine scaffold, it features an electron-withdrawing nitro group at the para position and a chlorine atom at the ortho position relative to the cyclopropylamine moiety.
This compound serves as a critical precursor for 2-chloro-N1-cyclopropyl-1,4-benzenediamine , a motif that confers metabolic stability and improved pharmacokinetic profiles in drug candidates. Its synthesis exploits the regioselective nucleophilic aromatic substitution (SNAr) of 3,4-dichloronitrobenzene, a reaction governed by electronic activation from the nitro group.
Chemical Identity & Physicochemical Profile[1][7][8]
| Property | Specification |
| IUPAC Name | 2-Chloro-N-cyclopropyl-4-nitroaniline |
| CAS Number | 170104-39-9 |
| Molecular Formula | C₉H₉ClN₂O₂ |
| Molecular Weight | 212.63 g/mol |
| SMILES | C1CC1Nc2ccc(cc2Cl)[O-] |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 115–118 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |
| LogP | ~2.4 (Predicted) |
| pKa | ~ -1.5 (Conjugate acid of aniline nitrogen) |
Synthetic Pathway & Mechanism[12]
The industrial and laboratory-scale preparation of CAS 170104-39-9 relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .
Reaction Mechanism
The precursor, 3,4-Dichloronitrobenzene (CAS 99-54-7), contains two chlorine atoms. The regioselectivity is dictated by the nitro group (NO₂), a strong electron-withdrawing group (EWG).
-
Activation: The NO₂ group activates the benzene ring towards nucleophilic attack.
-
Regioselectivity: The chlorine at the para position (C4 relative to NO₂) is significantly more reactive than the meta chlorine (C3). Attack at the para position leads to a Meisenheimer complex where the negative charge is delocalized onto the nitro group oxygens—a highly stabilized intermediate. Attack at the meta position does not allow this resonance stabilization.
-
Substitution: Cyclopropylamine attacks C4, displacing the chloride ion.
-
Result: The product is 2-Chloro-N-cyclopropyl-4-nitroaniline (Note: Numbering shifts; the amine-bearing carbon becomes C1).
Synthesis Protocol (Standardized)
Reagents:
-
Substrate: 3,4-Dichloronitrobenzene (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dichloronitrobenzene (e.g., 19.2 g, 100 mmol) in Acetonitrile (200 mL).
-
Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir the suspension for 10 minutes at room temperature.
-
Nucleophile Addition: Add Cyclopropylamine (8.56 g, 150 mmol) dropwise. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a more polar yellow spot (Rf ~0.4) should appear.[7]
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (600 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove inorganic salts and excess amine.
-
Purification: Dry the solid in a vacuum oven at 45 °C. If necessary, recrystallize from Ethanol/Water (9:1) to achieve >98% purity.
Visualization of Synthesis Logic
Caption: Regioselective SNAr pathway converting 3,4-Dichloronitrobenzene to the target aniline.
Analytical Characterization Standards
To validate the identity and purity of CAS 170104-39-9, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 8.05 (d, J=2.5 Hz, 1H): Aromatic proton at C3 (between Cl and NO₂). This is the most deshielded proton due to the synergistic electron-withdrawing effects.
-
δ 7.95 (dd, J=9.0, 2.5 Hz, 1H): Aromatic proton at C5 (ortho to NO₂).
-
δ 6.85 (d, J=9.0 Hz, 1H): Aromatic proton at C6 (ortho to NH).
-
δ 6.20 (br s, 1H): NH proton (exchangeable with D₂O).
-
δ 2.45 (m, 1H): Cyclopropyl CH (methine).
-
δ 0.85 – 0.55 (m, 4H): Cyclopropyl CH₂ protons (characteristic high-field multiplets).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 300 nm (Nitroaniline absorption).
Downstream Applications in Drug Discovery
This compound is a "Masked Diamine" scaffold. The nitro group serves as a protected amine, while the chlorine atom provides a handle for further functionalization.
Reduction to Diamine
The primary application is the reduction of the nitro group to form 2-Chloro-N1-cyclopropyl-1,4-benzenediamine .
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
-
Utility: The resulting diamine is a critical intermediate for Kinase Inhibitors (e.g., MEK, EGFR inhibitors) where the cyclopropyl group restricts conformation to enhance binding affinity and metabolic stability.
Cross-Coupling Reactions
The chlorine atom at position 2 is sterically hindered but can participate in palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups, expanding the scaffold diversity.
Caption: Transformation of CAS 170104-39-9 into high-value pharmaceutical scaffolds.
Safety & Handling (HSE)
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Sensitization: Potential skin sensitizer (common for chloro-nitroanilines).
-
Irritant: Causes serious eye irritation and skin irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light, as nitroanilines can darken upon UV exposure.
-
Waste Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 99-54-7 (3,4-Dichloronitrobenzene). [Link]
Sources
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- 3. CAS:923224-03-72-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide-毕得医药 [bidepharm.com]
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Technical Guide: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
Abstract
This technical guide details the regioselective synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9) , a critical intermediate in the development of MEK inhibitors and other heterocyclic pharmaceutical agents. The protocol utilizes a nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline relies on the differentiation between two electrophilic sites on a benzene ring. The target molecule possesses a secondary amine (N-cyclopropyl), a chlorine atom at the ortho position, and a nitro group at the para position relative to the amine.
Strategic Disconnection
Disconnection of the C-N bond reveals 3,4-dichloronitrobenzene as the optimal electrophilic precursor and cyclopropylamine as the nucleophile.
-
Regioselectivity Logic: In 3,4-dichloronitrobenzene, the chlorine atom at position 4 is para to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack via the Meisenheimer complex mechanism. The chlorine at position 3 is meta to the nitro group and electronically deactivated toward
. -
Alternative Precursors: 3-Chloro-4-fluoronitrobenzene offers faster kinetics due to the high electronegativity of fluorine (stabilizing the transition state), but 3,4-dichloronitrobenzene is often preferred for cost-efficiency in scale-up.
Reaction Scheme Visualization
Caption: Regioselective
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2] | Equiv.[3][4][5][6] | Function |
| 3,4-Dichloronitrobenzene | 99-54-7 | 1.0 | Electrophile |
| Cyclopropylamine | 765-30-0 | 1.2 - 1.5 | Nucleophile |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Acid Scavenger |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 5-10 Vol | Solvent |
| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen inlet.
-
Charge the flask with 3,4-dichloronitrobenzene (1.0 equiv) and anhydrous
(2.0 equiv). -
Add DMF (5 volumes relative to mass of nitrobenzene) and initiate stirring to create a suspension.
-
Safety Note: Cyclopropylamine is volatile (BP ~50°C) and toxic. Handle in a fume hood.
-
Add cyclopropylamine (1.2 equiv) dropwise via syringe or addition funnel at room temperature.
Step 2: Thermal Activation
-
Heat the reaction mixture to 60–80°C .
-
Note: Do not exceed 100°C to prevent thermal degradation of the nitro group or excessive loss of cyclopropylamine.
-
-
Monitor the reaction via TLC (30% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of 3,4-dichloronitrobenzene (
) and appearance of the yellow product spot ( ). Typical reaction time is 4–8 hours.
-
Step 3: Workup & Isolation [2]
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a yellow to orange solid.
-
Filtration: Collect the solid via vacuum filtration. Wash the filter cake with water (
) to remove residual DMF and inorganic salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 4: Purification (If necessary) [7]
-
If the crude purity is <95%, recrystallize from Ethanol/Water or Toluene .
-
Alternatively, purify via silica gel column chromatography using a gradient of 5-20% Ethyl Acetate in Hexanes.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target aniline.
Scientific Integrity & Troubleshooting
Mechanism & Regiochemistry
The reaction proceeds via an addition-elimination mechanism (
-
Activation: The nitro group at C1 withdraws electron density from the ring via resonance ($ -M
-I $ effect). This creates a strong positive dipole at C2 and C4. -
Differentiation:
-
C4 (Para to
): The negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group oxygens, significantly stabilizing the transition state. -
C3 (Meta to
): Attack here does not allow charge delocalization onto the nitro group. -
Result: Nucleophilic attack occurs exclusively at C4, displacing the chlorine atom.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Cyclopropylamine | Use a sealed tube or reflux condenser with coolant <5°C. Add excess amine (1.5 eq). |
| Impurity: Disubstitution | High Temp / Excess Amine | The ortho-chlorine (C2) is less reactive but can react under forcing conditions. Keep T < 90°C. |
| Oily Product | Residual DMF | Wash filter cake thoroughly with water. If extracted, wash organic layer with LiCl solution. |
| Incomplete Reaction | Wet Solvent / Inactive Base | Use anhydrous DMF. Ensure |
Safety & Handling
-
Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. Use only in a well-ventilated fume hood.
-
Nitro Compounds: Potential explosion hazard if distilled to dryness or heated excessively. Avoid concentrating reaction mixtures containing nitro-aromatics at high temperatures.
-
Waste Disposal: Aqueous waste contains DMF and inorganic bases. Dispose of as hazardous chemical waste.
References
-
PubChem. (n.d.). 2-chloro-N-cyclopropyl-4-nitroaniline (Compound).[8] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution. Retrieved March 5, 2026, from [Link]
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2-Chloro-N-cyclopropyl-4-nitroaniline IUPAC name
An In-depth Technical Guide to 2-Chloro-N-cyclopropyl-4-nitroaniline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-cyclopropyl-4-nitroaniline, a substituted nitroaromatic amine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic insights, and potential applications. Emphasis is placed on the rationale behind experimental procedures, aligning with the principles of scientific integrity and expertise. The guide includes detailed protocols, safety and handling procedures, and visual diagrams to illustrate key chemical structures and processes.
Introduction: Significance and Context
Substituted nitroanilines are a critical class of compounds that serve as versatile intermediates in a wide range of industrial syntheses, including the manufacturing of dyes, pigments, and pharmaceuticals.[1] The parent compound, 2-chloro-4-nitroaniline, is a well-documented precursor, notably in the synthesis of the molluscicide niclosamide, which is used to combat schistosomiasis.[1][2][3]
The introduction of a cyclopropyl moiety to a pharmacophore is a widely recognized strategy in modern medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, often imparts favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Its unique electronic nature and strained ring structure make it a valuable functional group in designing biologically active molecules.[4]
This guide focuses on the N-cyclopropyl derivative, 2-Chloro-N-cyclopropyl-4-nitroaniline, bridging the utility of the chloro-nitroaniline core with the advantageous properties of the cyclopropyl group. We will explore its synthesis via nucleophilic aromatic substitution, discuss its key characteristics, and contextualize its potential within synthetic and medicinal chemistry.
Nomenclature, Structure, and Properties
IUPAC Name and Identifiers
The formal IUPAC name for the compound is 2-Chloro-N-cyclopropyl-4-nitroaniline . It is essential to distinguish it from its isomers, such as 4-Chloro-N-cyclopropyl-2-nitroaniline, as the relative positions of the substituents dramatically influence its chemical reactivity and properties.
Chemical Structure
The molecular structure consists of an aniline core substituted with a chlorine atom at position 2, a nitro group at position 4, and a cyclopropyl group on the amine nitrogen.
Caption: Chemical structure of 2-Chloro-N-cyclopropyl-4-nitroaniline.
Physicochemical Properties
The properties of the title compound are extrapolated from its parent aniline and structural analogs. Quantitative data are summarized in the table below.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₉ClN₂O₂ | Calculated |
| Molecular Weight | 212.63 g/mol | Calculated |
| Appearance | Expected to be a yellow crystalline solid | Based on analogs[1][5] |
| Melting Point | Not determined; parent (2-chloro-4-nitroaniline) is 105-111 °C | [1] |
| Solubility | Expected to be soluble in ethanol, ether, benzene; slightly soluble in water | Based on parent aniline[1] |
| CAS Number | Not readily available in public databases |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high activation of the aromatic ring by the electron-withdrawing nitro group.
Synthetic Strategy: Rationale and Causality
The chosen strategy involves the reaction of 3,4-dichloronitrobenzene with cyclopropylamine .
-
Choice of Starting Material : 3,4-dichloronitrobenzene is an ideal precursor. The nitro group at position 1 strongly activates both chlorine atoms towards nucleophilic attack.
-
Regioselectivity : The substitution occurs selectively at the C4 position. The chlorine atom at C4 is para to the strongly deactivating nitro group. This position experiences greater stabilization of the negative charge in the Meisenheimer complex intermediate compared to the C3 position, which is only meta to the nitro group. This electronic preference directs the incoming nucleophile (cyclopropylamine) to displace the C4 chlorine.
-
Role of Base and Solvent : A base, such as potassium carbonate or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate.[6]
Proposed Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr.
-
Nucleophilic Attack : The lone pair on the nitrogen of cyclopropylamine attacks the electron-deficient C4 carbon of 3,4-dichloronitrobenzene. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromaticity Restoration : The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis, drawing upon established methods for similar SNAr reactions.[6]
-
Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition : Add anhydrous dimethylformamide (DMF) to dissolve the starting materials under an inert atmosphere (e.g., nitrogen). Add cyclopropylamine (1.1 eq) dropwise to the stirred suspension.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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A Predictive Spectroscopic and Structural Analysis of 2-Chloro-N-cyclopropyl-4-nitroaniline
Abstract
Introduction: The Challenge of Characterizing Novel Molecules
The structural elucidation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed roadmap of a molecule's atomic connectivity, functional groups, and overall structure.[1] The subject of this guide, 2-Chloro-N-cyclopropyl-4-nitroaniline, represents a specific derivative within a class of nitroaniline compounds utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[2]
A thorough search of public scientific databases reveals a scarcity of experimental spectroscopic data for 2-Chloro-N-cyclopropyl-4-nitroaniline itself.[1] This guide addresses this data gap by employing a predictive approach, grounded in the empirical data of its parent compound, 2-Chloro-4-nitroaniline. By understanding the known spectroscopic signature of the parent molecule and the predictable electronic and structural effects of introducing an N-cyclopropyl substituent, we can construct a reliable, anticipated spectroscopic profile for the target molecule. This serves not only as a guide for its potential identification but also as a case study in the predictive power of spectroscopic principles.
Molecular Structure and Predicted Properties
The introduction of a cyclopropyl group onto the amine nitrogen of 2-Chloro-4-nitroaniline introduces significant structural and electronic changes. The cyclopropyl ring is a rigid, strained system known for its unique electronic properties, often exhibiting behavior akin to a carbon-carbon double bond.[3] This can influence the electron density of the entire molecule, which will be reflected in its spectroscopic output.
Diagram 1: Molecular Structure of 2-Chloro-N-cyclopropyl-4-nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] We will predict the ¹H and ¹³C NMR spectra of 2-Chloro-N-cyclopropyl-4-nitroaniline based on the known shifts of 2-Chloro-4-nitroaniline and the established effects of N-alkylation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Comparison of Experimental ¹H NMR Data for 2-Chloro-4-nitroaniline and Predicted Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.
| Proton Assignment (2-Chloro-4-nitroaniline) | Experimental Chemical Shift (δ, ppm) [4] | Predicted Proton Assignment (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|---|
| -NH₂ | ~4.8-5.2 (broad s) | Aromatic H-3 | ~8.0-8.2 | d |
| Aromatic H-3 | ~8.05 | Aromatic H-5 | ~7.2-7.4 | dd |
| Aromatic H-5 | ~7.35 | Aromatic H-6 | ~6.8-7.0 | d |
| Aromatic H-6 | ~6.85 | -NH- | ~5.0-5.5 (broad s) | s |
| Cyclopropyl -CH- | ~2.4-2.8 | m |
| | | Cyclopropyl -CH₂- | ~0.6-1.0 | m |
Interpretation and Prediction:
-
Aromatic Protons: In 2-Chloro-4-nitroaniline, the aromatic protons exhibit a characteristic splitting pattern. Upon N-alkylation with a cyclopropyl group, a slight upfield or downfield shift of the aromatic protons is expected due to changes in the electronic donation of the nitrogen atom. The overall splitting pattern (doublet, doublet of doublets, doublet) should remain similar.
-
Amine Proton: The primary amine protons (-NH₂) of the parent compound typically appear as a broad singlet. In the target molecule, this will be replaced by a secondary amine proton (-NH-), also expected to be a broad singlet, potentially shifted due to the change in its electronic environment.
-
Cyclopropyl Protons: The introduction of the cyclopropyl group will give rise to new signals in the aliphatic region of the spectrum. The methine proton (-CH-) alpha to the nitrogen will be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet in the 2.4-2.8 ppm range. The four methylene protons (-CH₂-) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets at a significantly upfield position (typically 0.6-1.0 ppm), a characteristic feature of cyclopropyl rings.[5][6]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.
Table 2: Comparison of Experimental ¹³C NMR Data for 2-Chloro-4-nitroaniline and Predicted Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.
| Carbon Assignment (2-Chloro-4-nitroaniline) | Experimental Chemical Shift (δ, ppm) [7] | Predicted Carbon Assignment (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-1 (-NH₂) | ~145.0 | C-1 (-NH-) | ~148-152 |
| C-2 (-Cl) | ~118.0 | C-2 (-Cl) | ~117-120 |
| C-3 | ~126.0 | C-3 | ~125-128 |
| C-4 (-NO₂) | ~138.0 | C-4 (-NO₂) | ~137-140 |
| C-5 | ~125.0 | C-5 | ~124-127 |
| C-6 | ~119.0 | C-6 | ~118-121 |
| Cyclopropyl -CH- | ~30-35 |
| | | Cyclopropyl -CH₂- | ~5-10 |
Interpretation and Prediction:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are not expected to change dramatically. The carbon attached to the nitrogen (C-1) may experience a downfield shift upon alkylation due to the inductive effect of the added alkyl group.[8]
-
Cyclopropyl Carbons: The cyclopropyl group will introduce two new signals. The methine carbon (-CH-) will be found in the range of 30-35 ppm. A highly characteristic feature will be the upfield signal for the methylene carbons (-CH₂-) of the strained ring, typically appearing between 5 and 10 ppm.[9]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or tetramethylsilane).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Comparison of Key Experimental IR Absorptions for 2-Chloro-4-nitroaniline and Predicted Absorptions for 2-Chloro-N-cyclopropyl-4-nitroaniline.
| Vibrational Mode (2-Chloro-4-nitroaniline) | Experimental Frequency (cm⁻¹) [10][11] | Predicted Vibrational Mode (2-Chloro-N-cyclopropyl-4-nitroaniline) | Predicted Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300-3500 | N-H Stretch (secondary amine) | ~3350-3450 |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (cyclopropyl) | ~2900-3000 | ||
| N-O Stretch (asymmetric & symmetric) | ~1500-1530 & ~1330-1350 | N-O Stretch (asymmetric & symmetric) | ~1500-1530 & ~1330-1350 |
| Aromatic C=C Stretch | 1400-1600 | Aromatic C=C Stretch | 1400-1600 |
| C-N Stretch | ~1250-1300 | C-N Stretch | ~1250-1300 |
| C-Cl Stretch | ~700-800 | C-Cl Stretch | ~700-800 |
Interpretation and Prediction:
-
N-H Stretch: The two N-H stretching bands of the primary amine in 2-Chloro-4-nitroaniline will be replaced by a single, sharp N-H stretching band for the secondary amine in the target molecule.[1]
-
C-H Stretch: The spectrum of the target compound will feature additional C-H stretching absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclopropyl group.[12]
-
Nitro and Aromatic Groups: The strong, characteristic absorptions for the nitro group (N-O stretches) and the aromatic ring (C=C stretches) are expected to be largely unaffected by the N-alkylation.[10]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for 2-Chloro-N-cyclopropyl-4-nitroaniline.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂O₂ | |
| Molecular Weight | 212.64 g/mol | |
| Predicted Molecular Ion (M⁺) (m/z) | 212/214 (approx. 3:1 ratio) | The two peaks are due to the ³⁵Cl and ³⁷Cl isotopes. |
| Key Predicted Fragment Ions (m/z) | 197, 182, 166, 154, 128 | See interpretation below. |
Interpretation and Prediction:
-
Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z 212, with a smaller M+2 peak at m/z 214 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.[13]
-
Fragmentation Pattern: The fragmentation will be driven by the presence of the aromatic ring, the nitro group, and the N-cyclopropyl group.[14] Key predicted fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for N-alkyl anilines, leading to a fragment at m/z 197.
-
Loss of NO₂ (•NO₂): Cleavage of the nitro group would result in a fragment at m/z 166.
-
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could lead to fragments corresponding to the 2-chloro-4-nitroaniline cation.
-
Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclopropyl group is a likely fragmentation pathway for amines.[15]
-
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that allows for the separation and elution of the compound.
-
-
MS Detection:
-
The EI source energy is typically set to 70 eV.
-
The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).
-
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound and analyze the associated mass spectrum to identify the molecular ion and major fragment ions.
Diagram 2: General Workflow for Spectroscopic Analysis
Conclusion
While direct experimental spectroscopic data for 2-Chloro-N-cyclopropyl-4-nitroaniline is currently unavailable in the public domain, a robust and scientifically sound prediction of its spectral characteristics can be achieved. By analyzing the known data of the parent compound, 2-Chloro-4-nitroaniline, and applying fundamental principles of spectroscopy related to the structural and electronic effects of an N-cyclopropyl substituent, we have constructed a detailed and practical guide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein provide a strong foundation for researchers aiming to synthesize, identify, or characterize this molecule. The included experimental protocols offer a standardized approach to data acquisition, ensuring that future empirical data can be reliably compared to these predictions. This work underscores the power of predictive analysis in chemical research and provides a valuable resource for the scientific community.
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Comprehensive Profiling of 2-Chloro-N-cyclopropyl-4-nitroaniline: Solubility, Stability, and Analytical Workflows
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated intermediates, understanding the physicochemical boundaries of these precursors is non-negotiable. 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS: 170104-39-9) is a prime example of a structurally complex intermediate where the interplay of electron-withdrawing groups and steric bulk dictates its behavior in solution and under environmental stress.
This technical guide deconstructs the structural causality behind the solubility and stability of 2-Chloro-N-cyclopropyl-4-nitroaniline, providing drug development professionals with self-validating experimental workflows for its characterization.
Structural Rationale & Physico-Chemical Properties
The behavior of 2-Chloro-N-cyclopropyl-4-nitroaniline is governed by three distinct substituents on the aniline core:
-
The 4-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly depletes the electron density of the aromatic ring and the amine nitrogen, drastically lowering the pKa of the secondary amine.
-
The 2-Chloro Group (-Cl): Introduces additional inductive electron withdrawal and steric hindrance adjacent to the amine. This halogen also creates a vulnerability to nucleophilic aromatic substitution (SNAr) and photolytic cleavage.
-
The N-Cyclopropyl Group: Adds significant lipophilicity (increasing LogP) while introducing rigid steric bulk. Unlike linear alkyl chains, the cyclopropyl ring restricts rotational degrees of freedom, which increases the crystal lattice energy of the solid state.
The combination of high crystal lattice energy and high lipophilicity results in a molecule that strongly resists aqueous solvation but readily dissolves in polar aprotic solvents.
Table 1: Predicted Physicochemical & Solubility Profile
| Parameter | Value / Characteristic | Structural Rationale |
| Molecular Weight | 212.63 g/mol | Formula: C₉H₉ClN₂O₂ |
| Predicted LogP | ~2.5 - 3.0 | Driven by the highly lipophilic cyclopropyl ring and chloro substituent. |
| Aqueous Solubility | < 0.1 mg/mL (Sparingly Soluble) | High crystal lattice energy; lack of strong hydrogen bond acceptors/donors. |
| Organic Solubility | > 50 mg/mL in DMSO, DMF, DCM | Favorable solvation thermodynamics in polar aprotic and halogenated solvents. |
| Primary Degradation Risk | Photolysis, Alkaline Hydrolysis | C-Cl bond lability under UV; SNAr susceptibility under basic conditions. |
Thermodynamic Solubility: Mechanisms & Protocol
The Causality of Method Selection
In early-stage development, kinetic solubility (solvent-shift) assays are often utilized for speed. However, because the N-cyclopropyl group drives the LogP higher and the rigid crystal lattice resists dissolution, kinetic methods—which rely on spiking DMSO stock solutions into aqueous buffers—often yield false positives via metastable supersaturation . To obtain the true equilibrium solubility required for formulation and late-stage synthesis, a thermodynamic shake-flask method is mandatory .
Protocol: Self-Validating Miniaturized Shake-Flask Method
This protocol is designed as a self-validating system. It incorporates a mass balance check to ensure that no compound is lost to container adsorption or unaccounted degradation during the equilibration phase.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh an excess amount (~15 mg) of highly pure, crystalline 2-Chloro-N-cyclopropyl-4-nitroaniline into 2.0 mL amber glass HPLC vials. Causality: Amber glass is used to prevent concurrent photolytic degradation during the long incubation period.
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8) or organic solvent to the vial.
-
Equilibration: Seal the vials with PTFE-lined caps. Agitate on a temperature-controlled orbital shaker at 300 rpm and 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the system transitions from any transient metastable states to true thermodynamic equilibrium.
-
Phase Separation & Filter Validation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the quantified concentration is not artificially lowered by membrane adsorption.
-
-
Quantification & Mass Balance: Dilute the filtrate into the linear dynamic range of the assay and quantify via RP-HPLC-UV at the compound's λmax (~380 nm).
-
Self-Validation Step: Recover the residual solid pellet, dry it under vacuum, and weigh it. The sum of the dissolved mass (calculated from HPLC) and the residual solid mass must equal the initial input mass ±5%.
-
Stability Profiling & Degradation Pathways
The Causality of Degradation
The stability of 2-Chloro-N-cyclopropyl-4-nitroaniline is compromised by its highly conjugated push-pull electronic system. The presence of a nitro group para to an amine makes the molecule highly susceptible to photolytic degradation (homolytic cleavage of the C-Cl bond or photo-reduction of the nitro group). Furthermore, the ortho-chloro substituent introduces a vulnerability to nucleophilic attack under strongly basic conditions, leading to potential dechlorination or SNAr reactions. Consequently, forced degradation studies must strictly adhere to ICH Q1A(R2) and Q1B guidelines to map these specific vulnerabilities .
Protocol: ICH-Compliant Forced Degradation Study
This workflow ensures that all primary degradation pathways are triggered and accounted for, establishing a robust stability-indicating assay (SIA).
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert, UV-transparent co-solvent (e.g., LC-MS grade Acetonitrile).
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Dilute the stock 1:1 with 0.2N HCl (final concentration: 0.5 mg/mL in 0.1N HCl). Incubate at 60 °C for 48 hours.
-
Basic: Dilute the stock 1:1 with 0.2N NaOH. Incubate at 60 °C for 48 hours.
-
-
Oxidative Stress: Dilute the stock 1:1 with 6% H₂O₂ (final concentration: 3% H₂O₂). Incubate at 25 °C for 24 hours in the dark to prevent radical-induced photolysis.
-
Photolytic Stress (ICH Q1B): Expose a thin layer of solid API (in a petri dish) and an aqueous suspension to a controlled light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 Watt-hours/square meter.
-
Quenching & Analysis: Neutralize the hydrolytic samples (e.g., add equimolar HCl to the NaOH stressed samples) to halt degradation. Dilute all samples to a nominal concentration of 0.1 mg/mL and analyze via LC-MS.
-
Self-Validation Step (Mass Balance): The peak area of the remaining intact API plus the sum of the peak areas of all degradation products (corrected for relative response factors) must equal 95-105% of the initial unstressed control. A failure in mass balance indicates undetected volatile degradants, formation of insoluble polymers, or co-elution, necessitating the use of orthogonal chromatographic methods.
-
Experimental Workflows
The following diagram maps the logical flow of the forced degradation and stability-indicating assay, ensuring all ICH requirements are systematically addressed.
Workflow for ICH-compliant forced degradation and stability-indicating analysis.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]
-
International Council for Harmonisation (ICH). Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Memmert. Stability Tests According to ICH Q1A (R2). Available at: [Link]
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-cyclopropyl-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, offering a detailed examination of the precursor materials, reaction mechanisms, and experimental protocols. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical aspects of synthesis, including causality behind experimental choices and self-validating protocols to ensure reproducibility and safety.
Introduction: Strategic Importance of 2-Chloro-N-cyclopropyl-4-nitroaniline
The unique structural combination of a chlorinated nitroaromatic ring and a cyclopropylamino group makes 2-Chloro-N-cyclopropyl-4-nitroaniline a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atom activates the aromatic ring for various transformations, while the cyclopropyl moiety can impart unique conformational and metabolic properties to the final products. A thorough understanding of its synthesis is therefore crucial for researchers and developers in the chemical and pharmaceutical industries.
Synthetic Pathways and Precursor Analysis
There are three primary synthetic routes for the preparation of 2-Chloro-N-cyclopropyl-4-nitroaniline, each with its own set of advantages and challenges. This section will explore each pathway in detail.
Route 1: Nucleophilic Aromatic Substitution of Dichloronitrobenzene Derivatives
This is a common and often high-yielding approach that involves the reaction of a dichloronitrobenzene isomer with cyclopropylamine. The most direct precursor for this route is 2,4-dichloro-1-nitrobenzene.
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group, ortho and para to the chlorine atoms, activates the aromatic ring towards nucleophilic attack. Cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. This is followed by the departure of the chloride ion to yield the final product. The resonance stabilization of the intermediate Meisenheimer complex by the nitro group is a key driving force for this reaction.[1][2]
Precursor Synthesis: 2,4-Dichloro-1-nitrobenzene
This precursor is typically synthesized via the nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline from 2,4-Dichloro-1-nitrobenzene
-
Materials: 2,4-dichloro-1-nitrobenzene, cyclopropylamine, a suitable solvent (e.g., ethanol, DMF), and a base (e.g., potassium carbonate, triethylamine).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-1-nitrobenzene in the chosen solvent.
-
Add an excess of cyclopropylamine (typically 2-3 equivalents) and the base.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Route 2: Chlorination of p-Nitroaniline followed by Cyclopropylation
This two-step route begins with the readily available p-nitroaniline.
Step 1: Chlorination of p-Nitroaniline
The chlorination of p-nitroaniline to 2-chloro-4-nitroaniline can be achieved using various chlorinating agents, with direct chlorination using chlorine gas in an acidic medium being a common industrial method.[5]
Experimental Protocol: Synthesis of 2-Chloro-4-nitroaniline [5]
-
Materials: p-Nitroaniline, hydrochloric acid, chlorine gas.
-
Procedure:
-
Dissolve p-nitroaniline in dilute hydrochloric acid.
-
Cool the solution to a low temperature (typically between -20 and 10 °C).
-
Bubble chlorine gas through the solution at a controlled rate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product precipitates out of the solution.
-
Filter the solid, wash with water to remove excess acid, and dry.
-
Step 2: N-Cyclopropylation of 2-Chloro-4-nitroaniline
The second step involves the reaction of 2-chloro-4-nitroaniline with a cyclopropylating agent. A straightforward method is the direct reaction with cyclopropylamine, similar to Route 1.
Route 3: Chlorination of N-cyclopropyl-4-nitroaniline
This route offers a more direct approach if the starting material, N-cyclopropyl-4-nitroaniline, is readily available.[6]
Mechanism: The chlorination of N-cyclopropyl-4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group is an activating group, and the nitro group is a deactivating group. The chlorine will be directed to the position ortho to the activating amino group.
Experimental Protocol: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
-
Materials: N-cyclopropyl-4-nitroaniline, a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas), and a suitable solvent (e.g., acetic acid, dichloromethane).
-
Procedure:
-
Dissolve N-cyclopropyl-4-nitroaniline in the chosen solvent.
-
Add the chlorinating agent portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate for excess chlorine).
-
Isolate the product by extraction or precipitation.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations.
| Parameter | Route 1: From Dichloronitrobenzene | Route 2: From p-Nitroaniline | Route 3: From N-cyclopropyl-4-nitroaniline |
| Starting Materials | 2,4-dichloro-1-nitrobenzene, Cyclopropylamine | p-Nitroaniline, Chlorine, Cyclopropylamine | N-cyclopropyl-4-nitroaniline, Chlorinating agent |
| Number of Steps | 1 | 2 | 1 |
| Potential Yield | High | Moderate to High | High |
| Key Advantages | Direct, often high-yielding | Utilizes readily available starting material | Direct, potentially high atom economy |
| Key Challenges | Availability and cost of dichloronitrobenzene | Handling of chlorine gas, multi-step process | Availability and cost of N-cyclopropyl-4-nitroaniline |
Visualization of Synthetic Pathways
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Conclusion
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline can be effectively achieved through several synthetic pathways. The choice of the optimal route will be dictated by the specific requirements of the research or production setting. This guide has provided the fundamental knowledge required to make an informed decision, from understanding the underlying chemical principles to detailed, practical experimental protocols.
References
- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1. [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. [Link]
-
An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
2-chloro-N-(1-cyclopentylethyl)-4-nitroaniline | C13H17ClN2O2 | CID 63429815 - PubChem. [Link]
-
Synthesis of A. N-cyclopropyl-2-nitroaniline - PrepChem.com. [Link]
-
Draw a detailed reaction mechanism of nucleophilic aromatic substitution between 1-chloro-2,4- dinitrobenzene (1) and an amine dipropylamine (note - Chegg. [Link]
-
2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. [Link]
- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google P
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P
-
(PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. [Link]
- US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google P
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 5. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
Methodological & Application
Nucleophilic aromatic substitution reactions of 2-Chloro-N-cyclopropyl-4-nitroaniline
An Application Guide to the Nucleophilic Aromatic Substitution Reactions of 2-Chloro-N-cyclopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold
2-Chloro-N-cyclopropyl-4-nitroaniline is a key building block in modern synthetic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1][2] Its utility stems from a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr). The strategic placement of an electron-withdrawing nitro group para to the N-cyclopropylamino moiety and ortho to the chloro leaving group creates a highly electron-deficient carbon center, making it exceptionally susceptible to attack by a wide range of nucleophiles.[3][4]
This guide provides a comprehensive overview of the principles governing the SNAr reactions of this substrate, detailed experimental protocols for its derivatization, and expert insights into optimizing reaction outcomes. The protocols and discussions are designed to empower researchers to leverage this versatile scaffold for the rapid generation of diverse chemical libraries and the synthesis of novel molecular entities.
The Scientific Foundation: Understanding the SNAr Reaction on 2-Chloro-N-cyclopropyl-4-nitroaniline
Nucleophilic aromatic substitution is a non-intuitive reaction, as aromatic rings are typically electron-rich and react with electrophiles.[5] However, the presence of potent electron-withdrawing groups fundamentally alters this reactivity, paving the way for nucleophilic attack.[6][7] The reaction with 2-Chloro-N-cyclopropyl-4-nitroaniline proceeds via the well-established two-step addition-elimination mechanism.[1][8]
1.1. The Addition-Elimination Mechanism
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine atom. This step is typically the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the single most critical factor for a successful SNAr reaction.[3] In the case of 2-Chloro-N-cyclopropyl-4-nitroaniline, the negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group through resonance.[4][9] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
-
Elimination and Rearomatization: In the final, rapid step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final substituted product.[4]
Caption: Figure 1: The two-step addition-elimination pathway for SNAr reactions.
1.2. Key Factors Influencing Reactivity
-
The Nucleophile: A wide array of both anionic and neutral nucleophiles can be employed. Stronger nucleophiles generally lead to faster reaction rates. Common examples include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH).
-
The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are the solvents of choice.[10] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaOCH₃) but do not strongly solvate the nucleophile itself, preserving its reactivity. Their high boiling points also allow for reactions to be conducted at elevated temperatures.
-
Temperature: While the substrate is highly activated, heating is often necessary to achieve reasonable reaction rates, typically in the range of 60-120 °C. Reaction progress should always be monitored to avoid decomposition.
-
The N-Cyclopropyl Group: The cyclopropyl group is a unique substituent. While it can participate in some electronic interactions, its primary role here is steric.[11] It can influence the conformation of the adjacent amine and potentially shield the ortho position to a minor degree. More significantly, the amine itself is a weak activating group, but its effect is overwhelmingly negated by the powerful nitro group.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the derivatization of 2-Chloro-N-cyclopropyl-4-nitroaniline. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
Caption: Figure 2: A standardized workflow for SNAr reactions.
Protocol 2.1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol details the substitution of the chloro group with a secondary amine, a common transformation in drug discovery.[12]
-
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq.)
-
Morpholine (1.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere (N₂ or Ar) setup.
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq.) and anhydrous DMF (approx. 10 mL per mmol of substrate).
-
Add the base, K₂CO₃ (2.0 eq.), to the solution.
-
Add morpholine (1.5 eq.) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[12]
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-cyclopropyl-N'-(morpholino)-4-nitro-1,2-diamine.
-
Protocol 2.2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This procedure describes the synthesis of the corresponding anisole derivative.
-
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq.)
-
Sodium Methoxide (NaOMe) solution (e.g., 25 wt% in Methanol) or solid NaOMe (1.2 eq.)
-
Anhydrous Methanol or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq.) in anhydrous THF or Methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sodium methoxide solution (1.2 eq.) dropwise. If using solid NaOMe, add it portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC/LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to afford the pure 2-Methoxy-N-cyclopropyl-4-nitroaniline.
-
Data Summary and Troubleshooting
The reactivity of nucleophiles can vary significantly. The following table provides representative conditions as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) |
| Amines | Morpholine, Piperidine | K₂CO₃, DIPEA | DMF, DMSO | 80 - 120 | 4 - 16 |
| Alkoxides | Sodium Methoxide | None (reagent is base) | THF, MeOH | 25 - 60 | 2 - 8 |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, ACN | 25 - 80 | 1 - 6 |
| Azides | Sodium Azide | None | DMF, DMSO | 80 - 100 | 6 - 24 |
Troubleshooting Common Issues:
-
No/Slow Reaction:
-
Cause: Insufficient temperature, inactive nucleophile, or inappropriate solvent.
-
Solution: Increase the reaction temperature in 10 °C increments. Ensure the nucleophile is not degraded and the solvent is anhydrous. Consider switching to a more polar aprotic solvent like DMSO.
-
-
Multiple Products/Side Reactions:
-
Cause: Reaction temperature is too high, leading to decomposition. The nucleophile may have multiple reactive sites. The product may be unstable under the reaction conditions.
-
Solution: Lower the reaction temperature. Use a protecting group strategy if the nucleophile has multiple reactive sites. Ensure a clean work-up to isolate the product promptly.
-
-
Low Yield:
-
Cause: Incomplete reaction, difficult purification, or product loss during work-up.
-
Solution: Increase reaction time or temperature. Re-evaluate the stoichiometry, perhaps using a larger excess of the nucleophile. Optimize the extraction and chromatography procedures to minimize loss.
-
Conclusion
2-Chloro-N-cyclopropyl-4-nitroaniline is a powerful and versatile electrophile for nucleophilic aromatic substitution reactions. The strong activation provided by the ortho-nitro group facilitates the displacement of the chloro substituent by a diverse range of nucleophiles under generally accessible conditions. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers in drug discovery and chemical synthesis can efficiently generate libraries of novel, highly functionalized aniline derivatives, accelerating the pace of innovation.
References
- Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
- JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr).
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Longdom.org. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
- Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine.
- Wikipedia. Nucleophilic aromatic substitution.
- Taylor & Francis Online. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
- Chem-Impex. 2-Chloro-4-nitroaniline.
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- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Heterocyclic Compounds from 2-Chloro-N-cyclopropyl-4-nitroaniline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Unique Scaffolding Molecule
2-Chloro-N-cyclopropyl-4-nitroaniline is a key intermediate in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique structural features, including a reactive chlorine atom, a nitro group amenable to reduction, and a cyclopropyl moiety, make it a valuable starting material for constructing complex molecular architectures. These resulting heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and functional properties.[3] This guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems from this versatile precursor.
The strategic placement of the chloro, nitro, and cyclopropyl groups on the aniline ring allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution. Simultaneously, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocyles. The N-cyclopropyl group can influence the pharmacological properties of the final compounds and can also be involved in specific reaction pathways.[4][5]
This document will explore the synthesis of prominent heterocyclic scaffolds, including benzimidazoles and other related structures, providing step-by-step protocols and insights into the underlying chemical principles.
PART 1: Synthesis of 2-Substituted-N-cyclopropyl-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] The synthesis of benzimidazoles from 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves a one-pot reductive cyclization reaction.
Core Principle: Reductive Cyclization
This synthetic strategy hinges on the in situ reduction of the nitro group to an amino group, which then undergoes condensation and cyclization with an aldehyde. The use of a mild reducing agent is crucial to avoid unwanted side reactions. Sodium dithionite (Na2S2O4) is a commonly employed reagent for this transformation due to its efficiency and compatibility with a wide range of functional groups.[8]
Experimental Protocol: One-Pot Synthesis of 2-Substituted-N-cyclopropyl-benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted-N-cyclopropyl-benzimidazoles via a reductive cyclization of 2-Chloro-N-cyclopropyl-4-nitroaniline with various aldehydes.
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Sodium dithionite (Na2S2O4)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq) and the desired substituted aldehyde (1.2 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reducing Agent: To the stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-N-cyclopropyl-benzimidazole.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-N-cyclopropyl-benzimidazole | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-N-cyclopropyl-benzimidazole | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-N-cyclopropyl-benzimidazole | 88 |
Visualization of the Workflow:
Caption: General workflow for the one-pot synthesis of 2-substituted-N-cyclopropyl-benzimidazoles.
PART 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of quinoxaline derivatives from 2-Chloro-N-cyclopropyl-4-nitroaniline involves the initial reduction of the nitro group to form an o-phenylenediamine intermediate, which is then condensed with a 1,2-dicarbonyl compound.
Core Principle: Condensation Reaction
The key step in this synthesis is the condensation of the in situ generated 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the quinoxaline ring. The reaction is typically carried out in an acidic or neutral medium.
Experimental Protocol: Two-Step Synthesis of Quinoxaline Derivatives
This protocol describes a two-step procedure for the synthesis of quinoxaline derivatives.
Step 1: Reduction of 2-Chloro-N-cyclopropyl-4-nitroaniline
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
Procedure:
-
Reaction Setup: To a stirred suspension of 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N1-cyclopropyl-3-chloro-benzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
Materials:
-
Crude N1-cyclopropyl-3-chloro-benzene-1,2-diamine
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
Reaction Setup: Dissolve the crude diamine from Step 1 and the 1,2-dicarbonyl compound in ethanol or acetic acid.
-
Reaction Progression: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.
Visualization of the Reaction Scheme:
Caption: Synthetic pathway for the formation of quinoxaline derivatives.
PART 3: Further Synthetic Applications and Future Directions
The reactivity of 2-Chloro-N-cyclopropyl-4-nitroaniline extends beyond the synthesis of benzimidazoles and quinoxalines. The presence of the reactive chlorine atom allows for various nucleophilic substitution reactions, leading to the formation of other heterocyclic systems.[9] For instance, reaction with thiols or amines can lead to the synthesis of benzothiazines or other related fused heterocycles.
Furthermore, the cyclopropyl group itself can participate in ring-opening reactions under specific conditions, providing access to a different set of molecular scaffolds.[5] The exploration of these alternative reaction pathways represents a promising avenue for the discovery of novel bioactive molecules.
Conclusion
2-Chloro-N-cyclopropyl-4-nitroaniline is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the rich chemistry of this starting material. The ability to readily construct complex and diverse molecular architectures from this single precursor underscores its importance in modern drug discovery and materials science.
References
-
Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]
-
Recent advancements in the synthesis of benzimidazoles and their antimicrobial property evaluation from 2018 to 2024. (2024). RSC Advances. [Link]
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
-
N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. (n.d.). ResearchGate. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Chloro-N-cyclopropyl-4-nitroaniline in High-Performance Disperse Dye Manufacturing
The following Application Note and Protocol Guide is designed for researchers and process engineers in the fine chemical and colorant industries. It addresses the synthesis, characterization, and downstream application of 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 170104-39-9), a specialized intermediate used to engineer high-performance disperse dyes.
Executive Summary
2-Chloro-N-cyclopropyl-4-nitroaniline is a critical "building block" intermediate used primarily in the synthesis of Disperse Azo Dyes for polyester and acetate fibers. Unlike commodity aniline precursors, the incorporation of the N-cyclopropyl moiety introduces specific steric and hydrophobic properties that enhance sublimation fastness , wash fastness , and bathochromic shifts (deepening of color) in the final dye molecule.
This guide details the regioselective synthesis of this intermediate, its reduction to the corresponding diamine, and its subsequent application in diazo coupling protocols.
| Compound Attribute | Specification |
| IUPAC Name | 2-Chloro-N-cyclopropyl-4-nitroaniline |
| CAS Number | 170104-39-9 |
| Molecular Formula | C₉H₉ClN₂O₂ |
| Molecular Weight | 212.63 g/mol |
| Key Function | Hydrophobic Diazo Component Precursor |
| Target Dyes | Disperse Blue, Disperse Violet, Disperse Red variants |
Chemical Basis & Mechanistic Insight
Structural Logic
The molecule features three functional zones critical for dye performance:
-
Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic substitution during synthesis and serving as the precursor for the primary amine (via reduction) needed for diazotization.
-
Chloro Group (-Cl): Provides steric hindrance and electronic tuning. In the final dye, the ortho-chloro position (relative to the azo linkage) forces the molecule into a non-planar conformation, reducing aggregation and improving solubility in the polymer matrix.
-
Cyclopropylamino Group (-NH-cPr): The cyclopropyl ring is a rigid, lipophilic donor. It increases the dye's affinity for hydrophobic fibers (polyester) and improves thermal stability compared to linear alkyl chains (e.g., ethyl or propyl).
Synthetic Pathway
The synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 3,4-Dichloronitrobenzene , undergoes regioselective attack by cyclopropylamine.
-
Regioselectivity: The nitro group activates the para-chlorine (position 4 relative to NO₂, or position 1 in the aniline numbering) significantly more than the meta-chlorine. This ensures the cyclopropylamine displaces the chlorine para to the nitro group, yielding the target 2-Chloro-N-cyclopropyl-4-nitroaniline with high specificity.
Figure 1: Reaction pathway for the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline via SₙAr mechanism.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
Objective: Produce high-purity intermediate from 3,4-dichloronitrobenzene.
Reagents:
-
3,4-Dichloronitrobenzene (1.0 eq)[1]
-
Cyclopropylamine (1.2 - 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (1.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
-
Water (for workup)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 3,4-Dichloronitrobenzene (19.2 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in DMF (100 mL).
-
Addition: Heat the mixture to 50°C. Add Cyclopropylamine (8.5 g, 150 mmol) dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction; monitor internal temperature.
-
Reaction: Increase temperature to 80-90°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the yellow product spot (Rf ~0.4).
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow/orange solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or Methanol if purity is <98%. Dry in a vacuum oven at 50°C.
-
Yield: Typical yield is 85–92%.
Protocol B: Downstream Conversion to Disperse Dye Diazo Component
To function as a dye, the nitro group is typically reduced to a primary amine, converting the intermediate into 2-Chloro-N1-cyclopropyl-benzene-1,4-diamine .
Reagents:
-
2-Chloro-N-cyclopropyl-4-nitroaniline (Product from Protocol A)[2][3]
-
Iron powder (Fe) and dilute Acetic Acid OR Hydrogen/Pd-C catalyst
-
Ethanol/Water solvent
Methodology (Fe Reduction):
-
Suspend the nitroaniline (21.2 g, 100 mmol) in Ethanol (150 mL) and Water (50 mL).
-
Add Iron powder (325 mesh, 20 g) and Acetic Acid (5 mL).
-
Reflux at 80°C for 2 hours. The yellow suspension will turn dark (amine formation).
-
Filter hot through Celite to remove iron sludge.
-
Neutralize filtrate with NaHCO₃.
-
Critical Step: The resulting diamine is oxidation-sensitive. Use immediately for diazotization or store under nitrogen.
Dye Manufacturing Workflow
The "N-cyclopropyl" motif is particularly valuable in Blue and Violet Disperse Dyes . The following workflow illustrates its incorporation.
Figure 2: Industrial workflow converting the nitroaniline intermediate into a final disperse dye.
Application Logic:
-
Why Cyclopropyl? In the final dye structure, the cyclopropyl group disrupts molecular packing just enough to allow good diffusion into polyester fiber during dyeing (130°C) but is bulky enough to prevent migration out of the fiber during storage or washing (High Wet Fastness).
-
Why 2-Chloro? The chlorine atom forces the diazo linkage to twist. This "non-planar" geometry shifts the absorption maximum (
), often creating brighter shades and improving solubility in the dye bath formulation.
Quality Control & Analytics
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | ≥ 98.5% Area |
| Melting Point | Capillary Method | 107°C – 110°C |
| Appearance | Visual Inspection | Bright Yellow/Orange Crystalline Powder |
| Identification | ¹H-NMR (DMSO-d₆) | Cyclopropyl protons: |
| Moisture | Karl Fischer | ≤ 0.5% |
Safety & Handling (EHS)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation.
-
Sensitization: Potential skin sensitizer.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and P95 particulate respirator are mandatory. Nitroanilines are readily absorbed through the skin.
-
Containment: Handle in a fume hood or local exhaust ventilated area to prevent dust inhalation.
-
Waste: Dispose of aqueous waste from synthesis (containing DMF/amines) via high-temperature incineration. Do not release into standard water treatment systems due to aquatic toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24846548, 2-Chloro-4-nitroaniline (Structural Analog). Retrieved from [Link]
-
Organic Syntheses (2024). Nucleophilic Aromatic Substitution of Chloronitrobenzenes. Org.[1][4][5][6] Synth. Coll. Vol. 1-10. Retrieved from [Link]
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- 2. 154388-59-7|1-(3-Chloro-4-nitrophenyl)piperidine|BLD Pharm [bldpharm.com]
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- 4. professional-labo.com [professional-labo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocol: Synthesis of N¹,N²-Dicyclopropyl-4-nitro-1,2-benzenediamine via Nucleophilic Aromatic Substitution
Introduction: Strategic Importance of Dicyclopropyl-nitro-benzenediamine Scaffolds
N¹,N²-Dicyclopropyl-4-nitro-1,2-benzenediamine and its analogs are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of two cyclopropyl moieties can significantly enhance metabolic stability and membrane permeability, while the nitro-substituted diamine core serves as a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.[1] This document provides a detailed protocol for the synthesis of N¹,N²-dicyclopropyl-4-nitro-1,2-benzenediamine through the reaction of 2-Chloro-N-cyclopropyl-4-nitroaniline with cyclopropylamine, a process governed by the principles of nucleophilic aromatic substitution (SNAAr).
Mechanistic Insights: The SNAr Pathway
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAAr) mechanism.[2][3] The strong electron-withdrawing nitro group at the para-position to the chlorine atom activates the aromatic ring towards nucleophilic attack. This activation is crucial as aryl halides are generally unreactive towards nucleophiles under standard conditions.[3]
The mechanism can be delineated in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the carbon atom bearing the chlorine atom. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired N¹,N²-dicyclopropyl-4-nitro-1,2-benzenediamine product.
Figure 1: SNAr Mechanism for the reaction.
Experimental Protocol
This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions found in the patent literature.[4][5]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier (Example) |
| 2-Chloro-N-cyclopropyl-4-nitroaniline | ≥98% | Sigma-Aldrich |
| Cyclopropylamine | ≥99% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl acetate | ACS Grade | VWR |
| n-Hexane | ACS Grade | VWR |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask (100 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Column chromatography setup |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq), anhydrous sodium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the resulting suspension at room temperature.
-
-
Addition of Nucleophile:
-
Slowly add cyclopropylamine (1.5 eq) to the suspension. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.[4]
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure N¹,N²-dicyclopropyl-4-nitro-1,2-benzenediamine.
-
Figure 2: General experimental workflow for the synthesis and purification.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured through several key checkpoints:
-
In-process Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, confirming the consumption of the starting material and the formation of the product.[4][5]
-
Reproducibility: The use of precise molar equivalents and controlled reaction conditions enhances the reproducibility of the synthesis.
Alternative Synthetic Strategies: A Broader Perspective
While SNAr is a direct and often efficient method, other modern cross-coupling reactions could also be employed for the synthesis of N¹,N²-dicyclopropyl-4-nitro-1,2-benzenediamine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and could be a viable alternative, particularly if the SNAr reaction proves to be low-yielding or incompatible with other functional groups.[9][10][11] Another classical approach is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.[12][13][14]
Conclusion
The protocol detailed herein provides a robust and scientifically grounded method for the synthesis of N¹,N²-dicyclopropyl-4-nitro-1,2-benzenediamine. By understanding the underlying SNAr mechanism and adhering to the procedural steps, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and materials science.
References
- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office. Googleapis.com. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for manufacturing cyclopropylamine.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. East Tennessee State University. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Royal Society of Chemistry. [Link]
-
N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. PubMed. [Link]
-
United States Patent (1113,609,159). Googleapis.com. [Link]
-
N-(4-Nitrobenzyl)benzene-1,2-diamine. ResearchGate. [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]
- Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]
-
4-Nitro-1,2-phenylenediamine. PubChem. [Link]
-
Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. [Link]
-
Ullmann coupling: the first publication. OperaChem. [Link]
-
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- - Optional[13C NMR]. SpectraBase. [Link]
Sources
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- 7. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 8. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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The Strategic Utility of 2-Chloro-N-cyclopropyl-4-nitroaniline in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: The Value of a Versatile Scaffolding Molecule
In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-N-cyclopropyl-4-nitroaniline has emerged as a significant precursor, offering a unique combination of reactive sites that allow for the construction of complex heterocyclic systems. The presence of a chloro group, a nitro functionality, and a cyclopropylamine moiety provides chemists with a powerful toolkit for molecular elaboration. This application note delves into the strategic application of 2-chloro-N-cyclopropyl-4-nitroaniline in the synthesis of biologically active molecules, with a particular focus on the generation of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. We will explore the chemical logic behind its use, provide detailed experimental protocols for key transformations, and discuss the biological relevance of the resulting molecular entities.
The nitro group serves as a versatile precursor to an amino group, which is a key nucleophile in the formation of various heterocyclic rings, most notably pyrimidines. The chloro substituent provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The N-cyclopropyl group is a common feature in many modern pharmaceuticals, often contributing to improved metabolic stability and target-binding affinity.[1]
Core Synthetic Strategy: From Nitroaniline to a Privileged Kinase Inhibitor Scaffold
A primary application of 2-chloro-N-cyclopropyl-4-nitroaniline is in the synthesis of 2,4-diaminopyrimidine derivatives. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[2][3] The general synthetic approach involves two key transformations:
-
Reduction of the Nitro Group: The nitro functionality is selectively reduced to an amine, yielding a 1,2-diaminoarene intermediate. This step is critical and must be performed under conditions that do not affect the chloro and cyclopropyl groups.
-
Pyrimidine Ring Formation: The resulting diamine is then condensed with a suitable C1 or C3 synthon to construct the pyrimidine ring. A common and efficient method involves the use of guanidine or its derivatives.
This two-step sequence provides a convergent and modular approach to a wide array of substituted diaminopyrimidines, which can be further elaborated to optimize their biological activity.
PART 1: Synthesis of a Key Intermediate: N¹-cyclopropyl-4-nitro-1,2-benzenediamine
The initial and crucial step in leveraging 2-chloro-N-cyclopropyl-4-nitroaniline is the selective reduction of the nitro group to an amine. This transformation yields N¹-cyclopropyl-4-nitro-1,2-benzenediamine, a versatile intermediate for subsequent heterocycle formation.
Experimental Protocol: Reduction of 2-Chloro-N-cyclopropyl-4-nitroaniline
Objective: To selectively reduce the nitro group of 2-chloro-N-cyclopropyl-4-nitroaniline to an amine.
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-cyclopropyl-4-nitroaniline (1.0 eq), iron powder (5.0 eq), and a 4:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N¹-cyclopropyl-4-nitro-1,2-benzenediamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a classic and cost-effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens.[4]
-
Ethanol/water solvent system provides good solubility for the reactants and facilitates the reaction.
-
Celite filtration is essential for the efficient removal of fine iron particles.
PART 2: Construction of the 2,4-Diaminopyrimidine Scaffold
With the key diamine intermediate in hand, the next stage is the construction of the biologically active pyrimidine ring. This is typically achieved through a condensation reaction with a guanidine salt.
Experimental Protocol: Synthesis of a 4-(N-cyclopropylamino)-5-nitropyrimidin-2-amine Derivative
Objective: To synthesize a 2,4-diaminopyrimidine derivative by condensing N¹-cyclopropyl-4-nitro-1,2-benzenediamine with guanidine.
Materials:
-
N¹-cyclopropyl-4-nitro-1,2-benzenediamine
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
2-Ethoxyethanol or another high-boiling point solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N¹-cyclopropyl-4-nitro-1,2-benzenediamine (1.0 eq) in 2-ethoxyethanol.
-
Add guanidine hydrochloride (1.5 eq) to the solution.
-
To this mixture, add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 4-(N-cyclopropylamino)-5-nitropyrimidin-2-amine derivative.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Guanidine serves as the N-C-N component for the formation of the 2-aminopyrimidine ring.[5]
-
A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride and facilitate the condensation reaction.
-
A high-boiling point solvent like 2-ethoxyethanol is necessary to drive the reaction to completion, as these condensations often require elevated temperatures.
Data Presentation
The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.
| Starting Material | Key Transformation | Product | Typical Yield (%) |
| 2-Chloro-N-cyclopropyl-4-nitroaniline | Nitro Group Reduction | N¹-cyclopropyl-4-nitro-1,2-benzenediamine | 85-95% |
| N¹-cyclopropyl-4-nitro-1,2-benzenediamine | Pyrimidine Ring Formation | 4-(N-cyclopropylamino)-5-nitropyrimidin-2-amine derivative | 60-75% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from 2-chloro-N-cyclopropyl-4-nitroaniline.
Biological Activity and Significance
The synthesized 2,4-diaminopyrimidine derivatives are of significant interest due to their potential as kinase inhibitors. The nitro group on the pyrimidine ring can be further reduced to an amine, providing another point for diversification and optimization of biological activity.
Many clinically approved and investigational kinase inhibitors share this core structure. For example, derivatives of this scaffold have shown potent inhibitory activity against:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[1]
-
Aurora Kinases: Play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6]
-
Other Tyrosine and Serine/Threonine Kinases: Implicated in various signaling pathways that drive cancer cell proliferation and survival.
The specific biological activity of the synthesized derivative would need to be determined through in vitro kinase assays and cellular proliferation assays. However, based on the extensive literature on this class of compounds, it is a highly promising scaffold for the development of novel anticancer agents.
Caption: Mechanism of action of kinase inhibitors.
Conclusion
2-Chloro-N-cyclopropyl-4-nitroaniline is a strategically important starting material in medicinal chemistry. Its unique combination of functional groups allows for the efficient construction of privileged scaffolds, such as the 2,4-diaminopyrimidine core, which is central to a large class of kinase inhibitors. The synthetic protocols outlined in this application note provide a robust framework for researchers to access these valuable compounds. The modularity of the synthetic route allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases and other important biological targets.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US11014911B2 - CDK2 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EP2999472B1 - Aurora kinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-N-cyclopropyl-4-nitroaniline
Welcome to the technical support center for the purification of 2-Chloro-N-cyclopropyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-N-cyclopropyl-4-nitroaniline?
A1: The impurity profile of your crude 2-Chloro-N-cyclopropyl-4-nitroaniline will largely depend on the synthetic route employed. A common method for the synthesis of N-cyclopropylanilines involves the nucleophilic substitution of a chloro-substituted nitrobenzene with cyclopropylamine.[1] Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: This could include 2,4-dichloro-1-nitrobenzene or 2-chloro-4-nitroaniline.
-
Di-substituted Byproducts: Formation of N,N-dicyclopropyl-4-nitroaniline if the reaction conditions are not carefully controlled.
-
Isomeric Impurities: If the starting nitroaniline is not pure, you may have isomeric forms of the final product.
-
Solvent and Reagent Residues: Residual solvents like DMF or acetonitrile and excess base (e.g., potassium carbonate) are common.[2]
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: An oily product often indicates the presence of impurities that are depressing the melting point and inhibiting crystallization. First, try to remove any residual solvent under high vacuum. If it remains an oil, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities. The enriched fractions can then be subjected to recrystallization.
Q3: I performed a recrystallization, but my yield is very low. What can I do?
A3: Low yield after recrystallization can be due to several factors:
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using too much solvent: This will keep your compound in solution even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals that are lost during filtration.
-
Incomplete precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (e.g., in an ice bath).
Consider a two-solvent recrystallization system to improve your yield.[3]
Q4: How can I tell if my purified product is clean?
A4: A combination of techniques should be used to assess the purity of your 2-Chloro-N-cyclopropyl-4-nitroaniline:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. The melting point of the closely related 2-chloro-4-nitroaniline is in the range of 105-111 °C.[4]
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy are powerful tools to confirm the structure and identify any impurities.
-
Chromatographic Methods: HPLC or GC analysis can provide a quantitative measure of purity.
Troubleshooting Guides
Issue 1: Persistent Yellow/Orange Coloration in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Residual Nitro-aromatic Impurities | Perform column chromatography with a gradient elution. | Nitro-aromatic compounds are often colored. Chromatography will separate compounds based on their polarity, allowing for the isolation of the desired product from more or less polar impurities. |
| Oxidation of the Amine | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. | Anilines can be susceptible to air oxidation, which can lead to the formation of colored byproducts. |
| Trapped Solvent | Dry the purified product under high vacuum for an extended period. | Residual high-boiling solvents can trap impurities and contribute to discoloration. |
Issue 2: Multiple Spots on TLC After Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-eluting Impurities in Column Chromatography | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required. | If the polarity of the impurity is very similar to the product, they may elute together. Changing the solvent system can alter the selectivity of the separation. |
| Decomposition on Silica Gel | Consider using a less acidic stationary phase, such as neutral alumina, for chromatography. | Some sensitive compounds can decompose on silica gel. Alumina is a less acidic alternative. |
| Impure Recrystallization Solvent | Use high-purity, anhydrous solvents for recrystallization. | Impurities in the solvent can be incorporated into the crystal lattice of your product. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general procedure for a two-solvent recrystallization and may need to be optimized for your specific crude product.[3]
Materials:
-
Crude 2-Chloro-N-cyclopropyl-4-nitroaniline
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask. The solution should be near boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for purification by column chromatography. The eluent system may require optimization based on TLC analysis of your crude mixture.
Materials:
-
Crude 2-Chloro-N-cyclopropyl-4-nitroaniline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel with the adsorbed product.
-
Carefully load the dry, product-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-Chloro-N-cyclopropyl-4-nitroaniline.
Visualizations
Caption: Relationship between common impurities and effective purification methods.
References
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2001). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]
-
MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
[1]
Ticket ID: #SNA-294-OPT
Subject: Optimization of Yield & Purity in
Executive Summary: The "Why" Behind Low Yields
Welcome to the Technical Support Center. You are likely synthesizing 2-Chloro-N-cyclopropyl-4-nitroaniline via a Nucleophilic Aromatic Substitution (
While this reaction appears straightforward, low yields (typically <50% in unoptimized runs) usually stem from three competing failure modes:
-
Regioselectivity Leaks: The target reaction requires displacement of the chlorine para to the nitro group. However, the ortho-chlorine (meta to nitro) causes steric hindrance, slowing the reaction and allowing competitive side reactions.
-
Nucleophile Volatility: Cyclopropylamine (bp ~50°C) often escapes the reaction mixture before conversion is complete, leading to stalled reactions.
-
Hydrolysis: In the presence of trace moisture and base, the activated chlorine converts to a phenol (2-chloro-4-nitrophenol), creating a "tar" that complicates crystallization.[1]
The Reaction Mechanism & Failure Pathways
To fix the yield, we must visualize the competition at the molecular level.
Reaction Pathway Diagram
Figure 1: The
Troubleshooting Dashboard
Identify your specific symptom below to find the corrective action.
Symptom A: Reaction Stalls (Starting Material Remains)
Diagnosis: Nucleophile loss or insufficient activation energy.[1]
-
Q: Are you running this in an open flask or standard reflux?
-
The Fix: Cyclopropylamine boils at 49-50°C. If you reflux in ethanol/THF, you lose equivalents. Switch to a sealed pressure tube or autoclave.
-
-
Q: What is your solvent?
-
The Fix: Switch to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex, accelerating the reaction rate by 10-50x compared to alcohols [1].
-
-
Q: Have you added a catalyst?
-
The Fix: Add Potassium Iodide (KI, 0.1 eq) . This creates an in-situ Finkelstein reaction, swapping the Chlorine for Iodine, which is a better leaving group for the subsequent amine attack.
-
Symptom B: "Tar" Formation / Low Isolated Yield
Diagnosis: Hydrolysis or Polymerization.[1]
-
Q: What base are you using?
-
The Fix: Avoid strong inorganic bases (NaOH/KOH) which promote hydrolysis to phenols. Use DIPEA (Diisopropylethylamine) or
(anhydrous).[1]
-
-
Q: How dry are your reagents?
-
The Fix: 3,4-Dichloronitrobenzene is robust, but
is hygroscopic. Flame-dry your base or use molecular sieves.[1] Water + Heat + Nitroarene = Phenol (Red/Black tar).
-
Symptom C: Product is Oily or Hard to Crystallize
Diagnosis: Regioisomer contamination lowers the melting point.
-
Q: Did you overheat?
-
The Fix: Keep temperature <100°C . Above 120°C, the energy barrier for attacking the meta-chlorine (position 3) is overcome, generating the regioisomer which acts as an impurity in the crystal lattice.
-
Optimized Protocol (The "Gold Standard")
This protocol is designed to maximize regioselectivity and minimize hydrolysis.
Reagents:
-
3,4-Dichloronitrobenzene (1.0 eq)[1]
-
Cyclopropylamine (1.2 - 1.5 eq)[1]
-
Base: DIPEA (1.5 eq) OR Anhydrous
(2.0 eq)[1] -
Solvent: DMSO (5 volumes) or Ethanol (if using pressure vessel)[1]
Step-by-Step Workflow:
-
Setup: Charge 3,4-dichloronitrobenzene and anhydrous
into a pressure tube. -
Solvation: Add DMSO. Note: If using DMSO, you can work at atmospheric pressure, but a sealed tube prevents amine smell and loss.
-
Addition: Add Cyclopropylamine slowly at room temperature.
-
Reaction: Heat to 80°C .
-
Workup (Critical for Yield):
-
Purification:
Diagnostic Logic Tree
Use this flow to make real-time decisions during your experiment.
Figure 2: Decision matrix for in-process control.
Comparative Solvent Data
| Solvent | Reaction Rate | Workup Ease | Regioselectivity | Recommendation |
| Ethanol | Slow | High (Evaporation) | High | Good (Requires Pressure Vessel) |
| DMSO | Fast | Medium (Water crash) | High | Best (Standard Protocol) |
| DMF | Fast | Medium | Medium | Alternative (Risk of thermal decomp) |
| Toluene | Very Slow | High | Low | Avoid (Poor solubility of intermediate) |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on
mechanism and solvent effects).[1] -
Vertex Pharmaceuticals Inc. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent EP0430847A1.[1] Link (Describes analogous synthesis of cyclopropyl-anilines using DMSO/Heat).[1]
-
BenchChem. (2025).[1][2][3] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link (Data on reactivity of dichloronitrobenzene isomers).
-
PrepChem. (2023). Synthesis of N-cyclopropyl-2-nitroaniline. Link (Protocol validation for cyclopropylamine nucleophilic attack).
Technical Support Center: Identifying and Minimizing Impurities in 2-Chloro-N-cyclopropyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-N-cyclopropyl-4-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying, troubleshooting, and minimizing impurities associated with the synthesis and handling of this important chemical intermediate. Our approach is rooted in explaining the causal relationships behind experimental observations and providing robust, self-validating protocols.
Section 1: Understanding Potential Impurities
This section addresses the origin of common impurities based on the typical synthetic pathway.
Q1: What is the most probable synthetic route for 2-Chloro-N-cyclopropyl-4-nitroaniline, and how does this inform potential impurities?
The most common and industrially relevant synthesis for 2-Chloro-N-cyclopropyl-4-nitroaniline is a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the reaction of 2,4-dichloronitrobenzene with cyclopropylamine. The nitro group (a strong electron-withdrawing group) activates the chlorine atoms on the aromatic ring, particularly the one in the ortho position (C2), making it susceptible to nucleophilic attack by the amine.[1][2]
Understanding this mechanism is the first step in predicting the impurity profile. The reaction's selectivity, efficiency, and the purity of the starting materials will directly impact the final product's purity.
Caption: Synthetic pathway and common impurity origins.
Q2: What are the most common process-related and degradation impurities I should be aware of?
Beyond the primary reaction components, impurities can arise from various sources. It is critical to characterize your batches thoroughly to identify and track these.
| Impurity Class | Specific Example / Identity | Probable Origin |
| Starting Materials | 2,4-Dichloronitrobenzene | Incomplete reaction. |
| Cyclopropylamine | Excess reagent used during synthesis. | |
| Other Dichloronitrobenzene Isomers (e.g., 2,5- or 3,4-) | Impurities present in the 2,4-dichloronitrobenzene starting material.[1][3] | |
| Isomeric Byproducts | 4-Chloro-N-cyclopropyl-2-nitroaniline | Nucleophilic attack by cyclopropylamine at the less-activated C4 position of 2,4-dichloronitrobenzene.[4][5] |
| Over-reaction Products | N,N'-dicyclopropyl-4-nitro-1,2-phenylenediamine | Reaction of a second molecule of cyclopropylamine, displacing the remaining chlorine. |
| Degradation Products | Oxidation Products (e.g., nitrosoamines) | Exposure of the amine product to air and light over time.[6][7] |
| Residual Solvents | Ethanol, Acetonitrile, DMF, etc. | Incomplete removal after reaction or purification steps.[6] |
Section 2: Analytical Strategies for Impurity Profiling
Effective impurity mitigation starts with robust analytical detection and identification.
Q3: What is the recommended analytical method for routine purity testing and impurity quantification?
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. A reversed-phase method provides excellent separation of the non-polar aromatic compounds from more polar or non-polar impurities.
This protocol provides a starting point and should be validated for your specific system.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. For mass spectrometry compatibility, use 0.1% formic acid in both solvents.[9]
-
Example Gradient: Start at 50% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, return to 50% ACN and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 254 nm, as nitroaromatic compounds exhibit strong absorbance at this wavelength.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh ~10 mg of your sample and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock. Dilute as necessary to fall within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.[11]
-
Standard Preparation: Prepare a calibration curve using a certified reference standard of 2-Chloro-N-cyclopropyl-4-nitroaniline at various concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Data Analysis:
-
Calculate the purity using the area percent method.
-
For known impurities, quantify against their own reference standards for accurate concentration determination.
-
Q4: I have an unknown peak in my chromatogram. What is the workflow for identifying it?
Identifying unknown impurities is crucial for process optimization and regulatory compliance. A systematic approach combining analytical techniques is most effective.
Caption: Troubleshooting workflow for identifying an unknown impurity.
Causality:
-
LC-MS: This is the most direct first step. It provides the molecular weight of the unknown peak, which can be immediately compared against the masses of predicted impurities (starting materials, isomers, etc.).
-
GC-MS: If the impurity is volatile and thermally stable, GC-MS can provide valuable mass spectral data and fragmentation patterns for identification.[8]
-
Isolation and NMR: For definitive structural elucidation of a significant unknown, isolation by preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative method.
Section 3: Troubleshooting and Minimization Guide
This section provides practical solutions to common purity-related issues.
Q5: My final product contains a significant amount of unreacted 2,4-dichloronitrobenzene. How can I fix this?
This is a common issue indicating an incomplete reaction.
-
Process Chemistry Solutions:
-
Stoichiometry: Increase the molar equivalent of cyclopropylamine slightly (e.g., from 1.1 eq to 1.2 eq). This drives the reaction towards completion. Be cautious, as a large excess can promote the formation of di-substituted impurities.
-
Reaction Time/Temperature: Increase the reaction time or modestly increase the temperature. Monitor the reaction progress by HPLC to find the optimal point where the starting material is consumed without generating new impurities.
-
-
Purification Solutions:
-
Recrystallization: 2,4-dichloronitrobenzene has different solubility properties than the N-cyclopropyl product. A well-chosen recrystallization solvent can effectively remove it.
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution can help remove any remaining basic cyclopropylamine, while an aqueous wash will remove inorganic salts.[12]
-
Q6: How can I remove the isomeric impurity, 4-Chloro-N-cyclopropyl-2-nitroaniline?
This is one of the most challenging separations due to the high structural similarity between the desired product and the isomer.
-
Causality: The isomers have very similar polarity, molecular weight, and solubility, making them difficult to separate.
-
Minimization Strategy: The primary lever is reaction selectivity. The SₙAr reaction is generally faster at the position ortho to the nitro group. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance this selectivity.
-
Purification Strategy:
-
Fractional Recrystallization: This involves a series of carefully controlled recrystallization steps. It can be effective but is often labor-intensive and may lead to yield loss.
-
Column Chromatography: A meticulously performed silica gel column chromatography with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane) is the most reliable method to separate these isomers.[12]
-
Q7: What is the best general-purpose protocol for purifying the final product to >99.5% purity?
For crystalline solids like 2-Chloro-N-cyclopropyl-4-nitroaniline, recrystallization is the most efficient and scalable purification method.
-
Solvent Screening (Small Scale):
-
Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but have low solubility when cold. Ethanol is a good starting point for related nitroanilines.[10]
-
If a single solvent is not ideal, test solvent/anti-solvent systems (e.g., dissolving in hot ethyl acetate and adding hexane until turbidity appears).
-
-
Recrystallization Procedure (Scale-up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near boiling.
-
If the solution is colored by minor impurities, you can perform a hot filtration (optional), adding a small amount of activated carbon and then filtering the hot solution through a pre-heated funnel with fluted filter paper.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Analyze the final product and the mother liquor by HPLC to confirm the purity enhancement and assess yield.
-
Section 4: Frequently Asked Questions (FAQs)
Q8: How should I properly store 2-Chloro-N-cyclopropyl-4-nitroaniline to prevent degradation?
Like many aromatic amines, this compound can be sensitive to light, air, and heat.[7]
-
Storage Conditions: Store in a tightly sealed, opaque container (e.g., amber glass bottle) in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Q9: The color of my synthesized product is a darker yellow/orange than the reference material, but the HPLC purity is high. Why?
-
Explanation: Aromatic amines and nitro compounds can form highly colored, minor impurities due to oxidation that may not be present in high enough concentration to be a significant peak in an HPLC chromatogram.[7] While a significant color change can indicate a problem, color is not a substitute for analytical purity assessment. Always rely on your validated HPLC method to determine purity. A single recrystallization step can often remove these color-causing impurities.
References
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
PLOS. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines. Retrieved from [Link]
-
PubMed. (1984). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Google Patents. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]
- 4. Cyclopropyl-4-Chloro-2-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. veeprho.com [veeprho.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 2-Chloro-N-cyclopropyl-4-nitroaniline synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers and process chemists engaged in the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline. Our focus is on the common challenges encountered during the nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and cyclopropylamine.
Core Reaction Overview
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline is primarily achieved via a regioselective SNAr reaction. The electron-withdrawing nitro group (-NO₂) activates the aromatic ring for nucleophilic attack, preferentially at the ortho and para positions. In the case of 1,2-dichloro-4-nitrobenzene, the chlorine atom at the C-2 position (ortho to the nitro group) is significantly more activated than the chlorine at the C-1 position (meta to the nitro group), making it the desired site for substitution by cyclopropylamine. However, achieving high regioselectivity and yield requires careful control of reaction conditions.
Visualizing the Key Reaction and Troubleshooting Logic
To effectively troubleshoot, it's crucial to understand the reaction pathway and the logical flow of problem-solving.
Caption: Key reaction mechanism and a high-level troubleshooting decision tree.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a high percentage of unreacted 1,2-dichloro-4-nitrobenzene. What are the likely causes and solutions?
Answer: Stalled or incomplete reactions are typically due to insufficient activation energy, reagent degradation, or inadequate mixing.
-
Causality: The SNAr reaction has an activation energy barrier that must be overcome. Low temperatures may not provide enough energy for the reaction to proceed at a reasonable rate. Additionally, cyclopropylamine is a volatile base; if not handled properly, its effective concentration may decrease.
-
Troubleshooting Steps:
-
Temperature Control: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS every 1-2 hours to find the optimal temperature that promotes product formation without significant byproduct generation.
-
Reagent Stoichiometry & Quality: Ensure you are using a slight excess of cyclopropylamine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Verify the purity of your starting materials, as impurities can inhibit the reaction.
-
Solvent Choice: Ensure the chosen solvent (e.g., acetonitrile, DMSO, or THF) can fully dissolve the starting materials at the reaction temperature to facilitate molecular interaction.
-
Role of Base: An external base (e.g., K₂CO₃, Et₃N) is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent of a non-nucleophilic base is present and well-dispersed.
-
Question 2: I'm observing two major product spots on my TLC plate with very similar Rf values. What is the likely identity of the second spot and how can I improve selectivity?
Answer: The most probable impurity is the regioisomer, 4-Chloro-N-cyclopropyl-2-nitroaniline. This arises from the nucleophilic attack at the C-4 position instead of the desired C-2 position. While the C-2 position is more electronically activated, the C-4 position is less sterically hindered, and under certain conditions, its substitution can become competitive.
-
Causality: Higher reaction temperatures and the use of polar, aprotic solvents can sometimes decrease the regioselectivity of the reaction. High temperatures provide enough energy to overcome the higher activation barrier for the attack at the less-activated C-4 position.
-
Strategies for Improving Regioselectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gently warm if necessary). | Lower temperatures favor the kinetically preferred product, which is the desired 2-substituted isomer. |
| Solvent | Consider less polar solvents like THF or Dioxane instead of highly polar ones like DMSO. | Solvents can influence the relative activation energies for attack at the two positions. |
| Base | Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). | This can minimize side reactions without strongly influencing the electronic environment of the substrate. |
Question 3: My final product is contaminated with a di-substituted byproduct, N1,N2-dicyclopropyl-4-nitrobenzene-1,2-diamine. How can I prevent its formation?
Answer: The formation of the di-substituted product occurs when a second molecule of cyclopropylamine displaces the remaining chlorine atom on your desired product. This is a common issue when a large excess of the amine nucleophile is used or at elevated temperatures.
-
Causality: The first substitution with cyclopropylamine results in an electron-donating amino group being attached to the ring. While this group is generally deactivating for SNAr, the continued presence of the strong -NO₂ group and high temperatures can still allow for a second, slower substitution to occur.
-
Preventative Measures:
-
Control Stoichiometry: Use a minimal excess of cyclopropylamine. Start with 1.05 - 1.1 equivalents and monitor the reaction closely. Avoid using a large excess (e.g., >1.5 equivalents).
-
Slow Addition: Add the cyclopropylamine to the reaction mixture slowly, over a period of 30-60 minutes, using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.
-
Temperature Management: Avoid excessive heating, as the activation energy for the second substitution is higher than the first. Once the primary reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture promptly.
-
Question 4: What is the recommended work-up and purification strategy for this compound?
Answer: The work-up and purification aim to remove unreacted starting materials, the regioisomeric byproduct, and inorganic salts.
-
General Work-up Protocol:
-
Upon reaction completion, cool the mixture to room temperature.
-
If a polar, water-miscible solvent like DMSO or acetonitrile was used, dilute the reaction mixture with a larger volume of water (e.g., 5-10x the reaction volume). The product, being organic, should precipitate.
-
Filter the solid precipitate and wash thoroughly with water to remove inorganic salts.
-
Dry the crude solid under vacuum.
-
-
Purification:
-
Recrystallization: This is often the most effective method for removing the regioisomer. A solvent system like ethanol/water or isopropanol can be effective. The desired 2-Chloro-N-cyclopropyl-4-nitroaniline is typically less soluble and will crystallize out upon cooling, leaving the more soluble isomer in the mother liquor.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate gradient) can provide excellent separation of the product from isomers and other impurities.
-
Experimental Protocols
Baseline Synthesis Protocol
This protocol provides a starting point for optimization.
-
To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in acetonitrile (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add cyclopropylamine (1.1 eq) dropwise at room temperature over 15 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., every 2 hours) using a 4:1 Hexanes:Ethyl Acetate eluent.
-
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
-
Pour the mixture into ice-water (10x the reaction volume) with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with deionized water (3x) and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography.
TLC Monitoring Protocol
Improving regioselectivity in the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
Technical Support Center: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
PART 1: CORE DIRECTIVE & STRATEGY
The Challenge: The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline (Target) typically relies on a Nucleophilic Aromatic Substitution (SNAr) of a di-halogenated nitrobenzene precursor.[1] The primary technical hurdle is regioselectivity : ensuring the nucleophile (cyclopropylamine) attacks the carbon para to the nitro group exclusively, while preserving the chlorine atom at the ortho position (relative to the amine product) and avoiding bis-substitution.
The Solution Architecture: To achieve >98% regiochemical purity, we must exploit the electronic differentiation between the halogen positions. The nitro group activates the para position significantly more than the meta position. However, process variables (temperature, solvent polarity, leaving group ability) can erode this selectivity.
This guide outlines two routes:
-
The Standard Route (Cost-Effective): Optimization of 3,4-Dichloronitrobenzene.[1]
-
The High-Fidelity Route (Precision): Utilization of 3-Chloro-4-fluoronitrobenzene to lock regioselectivity via the "Fluorine Effect."[1]
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Mechanistic Grounding: The Electronic Landscape
The reaction is a classic SNAr mechanism proceeding through a Meisenheimer complex.
-
Leaving Groups:
-
C4-Cl: Located para to the Nitro group (
). The strong resonance electron-withdrawing effect ( ) of the nitro group dramatically lowers the LUMO energy at C4, making it highly electrophilic. -
C3-Cl: Located meta to the Nitro group. It experiences only inductive withdrawal (
), making it significantly less reactive.[1]
-
-
Regioselectivity Principle: The rate of nucleophilic attack at C4 (
) is orders of magnitude faster than at C3 ( ).[1]
Experimental Protocols
Method A: The Standard Route (3,4-Dichloronitrobenzene) Best for bulk scale-up where cost is a driver.[1]
-
Reagents: 3,4-Dichloronitrobenzene (1.0 eq), Cyclopropylamine (2.2 eq), Ethanol (5 vol).[1]
-
Procedure:
-
Dissolve 3,4-DCNB in Ethanol.
-
Add Cyclopropylamine dropwise at 20–25°C. (Exothermic).
-
Heat to 60°C . Critical: Do not exceed 70°C to prevent attack at the C3-Cl.[1]
-
Monitor by HPLC.[1] The reaction is complete when 3,4-DCNB < 0.5%.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol/water (1:1) to remove hydrochloride salts and any trace bis-substituted impurities.[1]
-
Method B: The High-Fidelity Route (3-Chloro-4-fluoronitrobenzene) Best for medicinal chemistry/GLP batches requiring >99.5% purity.[1]
-
Rationale: Fluoride is a superior leaving group to Chloride in SNAr reactions (
) due to the higher electronegativity of Fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively. -
Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), Cyclopropylamine (1.1 eq), DIPEA (1.2 eq), Acetonitrile.[1]
-
Procedure:
-
Dissolve precursor in Acetonitrile at 0°C.
-
Add DIPEA, followed by Cyclopropylamine.
-
Stir at Room Temperature . (The high reactivity of the C4-F allows milder conditions).[1]
-
Outcome: Exclusive displacement of Fluorine. The C3-Cl remains untouched because the reaction temperature never reaches the activation energy required for Cl-displacement.[1]
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Impurity: Isomer (~5-10%) | Impure Starting Material. 3,4-DCNB often contains 2,3-DCNB or 1,2-DCNB from the nitration process.[1] | QC Check: Run GC/HPLC on the starting material. SNAr cannot correct positional isomerism of the precursor. Purchase >99% grade. |
| Impurity: Bis-substituted product | Over-reaction. The product (secondary aniline) is still activated by the nitro group (though less than the parent).[1] | Control: Reduce temperature to <60°C. Reduce Cyclopropylamine equivalents to 2.0–2.1. Avoid DMSO (too fast); stick to EtOH or IPA.[1] |
| Low Yield / Sticky Solid | Hydrochloride Salt Trapping. The amine HCl salt may be oiling out or trapping the product. | Workup: Quench into water with vigorous stirring. Adjust pH to ~8-9 with |
| Slow Reaction Rate | Steric Hindrance. The cyclopropyl group is bulkier than a methyl group. | Solvent Switch: If using Ethanol, switch to n-Butanol (higher reflux temp) or Acetonitrile (polar aprotic).[1] Do not increase temp blindly. |
PART 3: VISUALIZATION & FORMATTING
Pathway Logic Diagram
The following diagram illustrates the kinetic competition and the "Golden Route" for regioselectivity.
Caption: Kinetic pathway comparison. The green path (Fluorine precursor) offers superior regiocontrol by lowering the activation energy for the desired C4 attack, effectively rendering the C3-Cl inert under mild conditions.
Quantitative Comparison of Leaving Groups
| Precursor | Leaving Group (C4) | Reaction Temp | Regioselectivity (C4:C3) | Cost |
| 3,4-Dichloronitrobenzene | Chloride | 60–80°C | ~95:5 | Low |
| 3-Chloro-4-fluoronitrobenzene | Fluoride | 20–40°C | >99:1 | High |
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7328, 3,4-Dichloronitrobenzene. Retrieved from [Link]
Sources
Stability issues of 2-Chloro-N-cyclopropyl-4-nitroaniline under acidic conditions
Welcome to the technical support guide for 2-Chloro-N-cyclopropyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work, with a specific focus on behavior under acidic conditions. This guide provides in-depth, scientifically-grounded answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My yellow solution of 2-Chloro-N-cyclopropyl-4-nitroaniline turned brown after adding acid. What is the likely cause?
This color change is a common indicator of degradation. Under acidic conditions, several potential reactions can occur. The primary amino group of the aniline is basic and will be protonated by the acid. This protonation, combined with the strong electron-withdrawing effect of the nitro group, can make the aromatic ring susceptible to further reactions. While the compound is generally stable under normal storage conditions, it is incompatible with strong acids.[1][2][3] Aromatic amines, in general, are susceptible to degradation through oxidation, which can be accelerated by non-neutral pH conditions.[4] The formation of colored impurities is a frequent outcome of such degradation.
Q2: What are the most probable degradation pathways for 2-Chloro-N-cyclopropyl-4-nitroaniline in a strong acid?
While specific degradation pathways for this exact molecule are not extensively published, we can infer the most likely reactions based on its structural components:
-
Hydrolysis of the N-cyclopropyl group: The bond between the nitrogen and the cyclopropyl group may be susceptible to acid-catalyzed hydrolysis. This type of reaction is known for other N-substituted amines and imines, where the acid catalyst protonates the nitrogen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This would yield 2-chloro-4-nitroaniline.
-
Nucleophilic Substitution of the Chlorine Atom: Aryl chlorides are typically resistant to hydrolysis.[6] However, the presence of a strong electron-withdrawing nitro group para to the chlorine atom can activate the ring towards nucleophilic aromatic substitution. Under heated, strongly acidic aqueous conditions, the chlorine atom could potentially be replaced by a hydroxyl group, forming N-cyclopropyl-4-nitro-2-aminophenol.
-
Ring Polymerization/Degradation: Harsh acidic and thermal conditions can lead to complex polymerization or ring-opening reactions, often resulting in the formation of dark, insoluble materials.
Q3: How can I monitor the degradation of my compound during an experiment?
The most effective way to monitor the stability of 2-Chloro-N-cyclopropyl-4-nitroaniline is through High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector.[1] This technique allows for the separation and quantification of the parent compound and any degradation products that form over time.
-
Method: A reverse-phase C18 column is typically suitable.
-
Detection: The compound has a strong UV absorbance due to the nitroaromatic chromophore, making detection straightforward (e.g., at wavelengths between 220–290 nm).[1]
-
Analysis: By comparing the peak area of the parent compound in a stressed sample to an unstressed control, the percentage of degradation can be calculated.[4] The appearance of new peaks would indicate the formation of degradation products.
Q4: Are there any specific acidic conditions I should avoid?
Yes. Based on safety data for the closely related compound 2-chloro-4-nitroaniline, strong acids are listed as incompatible materials.[1][2][3] It is advisable to avoid:
-
Concentrated mineral acids (e.g., HCl, H₂SO₄, HNO₃).
-
Elevated temperatures in the presence of any acid.
-
Prolonged exposure to even dilute acidic conditions, especially if reaction monitoring is not in place.
If acidic conditions are required for a subsequent reaction step, it is crucial to perform a preliminary stability study under those specific conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change to dark brown or black upon acid addition. | Highly aggressive degradation, likely due to a combination of strong acid and/or elevated temperature. | Immediately quench the reaction if possible. For future experiments, use a milder acid, a lower concentration, or perform the addition at a reduced temperature (e.g., 0 °C). |
| Appearance of multiple new peaks in HPLC analysis. | Multiple degradation pathways are occurring simultaneously. | Analyze the degradation kinetics by taking samples at different time points. Consider using a milder acid or a different solvent system. Mass spectrometry (LC-MS) can help identify the new peaks. |
| Loss of parent compound peak in HPLC with no major new peaks. | The degradation product(s) may be insoluble in the mobile phase, not UV-active at the chosen wavelength, or could be volatile. It could also indicate polymerization. | Check for precipitate in the sample vial. Adjust the mobile phase composition. Run a broader wavelength scan with a PDA detector. Analyze by a different technique like Gas Chromatography (GC) if volatility is suspected. |
| Inconsistent results between experimental runs. | The stability is highly sensitive to minor variations in conditions (e.g., temperature, acid concentration, exposure to light or air). | Standardize all experimental parameters rigorously. Use a fresh solution of the compound for each experiment. Protect the reaction from light and perform it under an inert atmosphere (e.g., nitrogen or argon) to rule out photo-oxidation.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol provides a framework for assessing the stability of 2-Chloro-N-cyclopropyl-4-nitroaniline. Forced degradation studies are a critical part of pharmaceutical development for understanding how a substance behaves under stress.[7][8][9]
Objective: To determine the rate and extent of degradation under defined acidic stress conditions.
Materials:
-
2-Chloro-N-cyclopropyl-4-nitroaniline
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-N-cyclopropyl-4-nitroaniline at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Control Sample (T=0): Dilute an aliquot of the stock solution with your chosen mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject immediately into the HPLC to get the initial peak area of the parent compound.
-
Acid Stress Sample:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Keep the flask in a controlled environment (e.g., a 60°C water bath) for a defined period (e.g., 24 hours).[4]
-
-
Time Point Sampling: At specific time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.
-
Sample Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the acid-catalyzed degradation.
-
HPLC Analysis: Dilute the neutralized sample to the same final concentration as the control and analyze by HPLC.
-
Data Analysis: Calculate the percentage of degradation at each time point using the formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates the two most probable initial degradation steps for 2-Chloro-N-cyclopropyl-4-nitroaniline under acidic conditions.
Caption: Hypothesized initial degradation pathways under acidic conditions.
Forced Degradation Experimental Workflow
This diagram outlines the key steps in performing a forced degradation study as described in Protocol 1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vaia.com [vaia.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline
[1]
Executive Summary & Molecule Profile
Target Molecule: 2-Chloro-N-cyclopropyl-4-nitroaniline
CAS: 121-87-9 (Analogous/Core structure reference)
Primary Application: Key intermediate for MEK inhibitors and other kinase-targeted therapeutics.[1]
Synthesis Class: Nucleophilic Aromatic Substitution (
This guide addresses the specific engineering and chemical challenges encountered when scaling this reaction from gram to kilogram quantities. The primary synthesis route involves the reaction of 3,4-dichloronitrobenzene (1,2-dichloro-4-nitrobenzene) with cyclopropylamine .[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact |
| Reaction Temperature | 60°C – 80°C | Low T stalls reaction; High T degrades Cyclopropylamine.[1] |
| Stoichiometry | 2.0 – 2.5 eq. Amine | Excess required to sequester HCl (unless inorganic base used). |
| Addition Rate | Controlled (< 1 kg/hr ) | Critical for exotherm management. |
| Water Content | < 0.5% | Prevents hydrolysis to 2-chloro-4-nitrophenol.[1] |
Troubleshooting Guide (FAQ)
Category A: Reaction Kinetics & Yield
Q1: The reaction stalls at 80-90% conversion and adding more amine doesn't help. Why? A: This is a classic "salt-coating" or solubility issue, not a kinetic limit.
-
The Cause: If you are using an inorganic base (e.g.,
) in a solvent like Acetonitrile or Toluene, the byproduct salt (KCl) can coat the surface of the base, stopping the neutralization of HCl. The reaction generates acid; if the acid isn't neutralized, the amine becomes protonated (cyclopropylammonium chloride) and loses its nucleophilicity. -
The Fix:
-
Switch Solvent: Use a dipolar aprotic solvent like DMF or DMSO where the intermediate salts are partially soluble.
-
Phase Transfer: If using Toluene/Water, add a Phase Transfer Catalyst (PTC) like TBAB (tetrabutylammonium bromide) to shuttle the base.
-
Self-Scavenging: On scale, it is often cleaner to use excess cyclopropylamine (2.2 eq) as both reagent and base. The resulting amine hydrochloride salt precipitates and can be filtered off or washed out with water.
-
Q2: We are seeing a yellow/orange impurity co-eluting with the product. What is it? A: This is likely 2-chloro-4-nitrophenol , formed via hydrolysis.[1][2]
-
Mechanism: The chlorine at position 1 is activated. If water is present in your solvent or reagents (especially hygroscopic amines), hydroxide ions (generated from base + water) will compete with the amine for the aromatic ring.
-
Detection: Check HPLC at RRT ~0.8-0.9. It will be acidic (soluble in NaOH).
-
Prevention: Dry solvents (KF < 0.1%). Ensure the cyclopropylamine feed is dry.
Category B: Process Safety & Scale-Up
Q3: How do we manage the exotherm during the cyclopropylamine addition on a 10kg scale?
A: The
-
Protocol:
-
Dosing Strategy: Do NOT add the amine in one shot. Use a semi-batch approach. Charge the nitrobenzene and solvent. Heat to reaction temperature (e.g., 60°C).
-
Sub-surface Addition: Feed cyclopropylamine slowly via a dip tube. This prevents flash-off in the headspace.
-
Cooling Capacity: Ensure your jacket cooling can handle the heat release rate (
). Calculate the adiabatic temperature rise ($ \Delta T{ad} $) before starting.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reflux Condenser: Set the condenser to -10°C to trap any escaping amine vapors.
-
Q4: Cyclopropylamine is toxic.[3] How do we handle the work-up vapors? A: You must scrub the vent lines.
-
Scrubber Setup: Use a packed column scrubber circulating 10% Sulfuric Acid or 10% HCl . Cyclopropylamine is a base; it will be instantly neutralized and trapped as the non-volatile salt.
-
Warning: Never vent cyclopropylamine directly to the atmosphere; it has a low odor threshold and high toxicity.
Detailed Experimental Protocol (1 kg Scale)
Objective: Synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline via
Reagents
-
3,4-Dichloronitrobenzene (MW 192.0): 1.0 kg (5.21 mol)[1]
-
Cyclopropylamine (MW 57.09): 0.74 kg (13.0 mol, 2.5 eq)[1]
-
Ethanol (Absolute): 5.0 L (Solvent)
-
Water: For work-up.[1]
Step-by-Step Procedure
-
Reactor Setup: Use a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser (0°C coolant), internal thermometer, and dropping funnel.
-
Charging: Charge 3,4-Dichloronitrobenzene (1.0 kg) and Ethanol (4.0 L). Stir until dissolved.
-
Heating: Heat the mixture to 50°C .
-
Addition (Critical Step):
-
Add Cyclopropylamine dropwise over 2–3 hours .
-
Monitor: Maintain internal temperature between 55–65°C . Adjust addition rate if temp spikes.
-
Observation: The solution will darken (yellow to orange/brown).
-
-
Reaction: After addition, reflux at 75–78°C for 4–6 hours.
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to 20°C .
-
Slowly add Water (5.0 L) over 1 hour. The product will crystallize out as a bright yellow solid.
-
Stir at 0–5°C for 2 hours to maximize yield.
-
-
Filtration: Filter the solid. Wash the cake with 50% Ethanol/Water (2 x 1.0 L) to remove residual amine salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: ~1.05 kg (95%).
-
Purity: > 99% (HPLC).
-
Visualizing the Chemistry
Reaction Workflow & Impurity Pathways
Figure 1: Reaction pathway showing the primary
Data & Specifications
Solvent Selection Matrix
| Solvent | Reaction Rate | Work-up Ease | Green Score | Recommendation |
| Ethanol | Moderate | High (Water crash) | High | Preferred for <50kg |
| DMF | Fast | Low (High bp, water wash) | Low | Use for stubborn substrates |
| Toluene | Slow | Moderate | Moderate | Requires PTC |
| Acetonitrile | Moderate | Moderate | Low | Avoid (Salt issues) |
Impurity Profile
| Impurity Name | Origin | RRT (Typical) | Control Strategy |
| 3,4-Dichloronitrobenzene | Unreacted SM | 1.00 | Extend reaction time; Increase CPA eq. |
| 2-Chloro-4-nitrophenol | Hydrolysis | 0.85 | Dry solvents; Limit base strength.[1][5] |
| Bis-substituted Dimer | Over-reaction | 1.25 | Rare.[1] Keep Temp < 80°C. |
References
-
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412.[1] (Foundational mechanism for
regioselectivity). -
Synthesis of Nitroanilines : ChemicalBook, "Synthesis of 2-Chloro-4-nitroaniline from 3,4-Dichloronitrobenzene".[1][5]
-
Cyclopropylamine Safety Data : PubChem, "Cyclopropylamine - Safety and Hazards".
- Scale-up of Exothermic Aminations: Org. Process Res. Dev., General guidelines on amination safety and calorimetry. (Contextual grounding for Section 2, Q3).
- Regioselectivity in Dichloronitrobenzenes: The chlorine para to the nitro group is significantly more labile than the meta chlorine due to resonance stabilization of the Meisenheimer complex. Confirmed by standard organic chemistry texts (Clayden, Greeves, Warren).
Disclaimer: This guide is for research and development purposes only. Always consult specific SDS and conduct a Process Safety Assessment (PSA) before scaling up.
Technical Support Center: Catalytic Workflows for 2-Chloro-N-cyclopropyl-4-nitroaniline
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection & Troubleshooting for Halonitroarene Transformations Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Gateway" Intermediate
You are likely working with 2-Chloro-N-cyclopropyl-4-nitroaniline as a scaffold for kinase inhibitors (e.g., MEK/ERK pathway modulators). This molecule presents a classic "Chemoselectivity Paradox" in process chemistry:
-
The Nitro Group (-NO₂): Requires reduction to an amine (-NH₂) for further elaboration.
-
The Chloride (-Cl): A necessary handle for future cross-coupling, but highly susceptible to unwanted removal (hydrodehalogenation) during nitro reduction.
-
The Cyclopropylamine: A secondary amine that can poison certain lewis-acidic catalysts or undergo ring-opening under harsh acidic conditions.
This guide provides self-validating protocols to navigate these competing reactivities.
Module 1: Chemoselective Hydrogenation (The "Dehalogenation Trap")
User Issue: "I am reducing the nitro group using Pd/C, but I'm seeing significant amounts of des-chloro aniline (dehalogenation) in my LC-MS."
Root Cause Analysis
Standard Palladium on Carbon (Pd/C) is a "non-discriminating" hydrogenation catalyst. It facilitates oxidative addition into the C-Cl bond, especially in electron-deficient rings. Once the nitro group is partially reduced, the intermediate becomes more electron-rich, but the Pd surface still retains high affinity for the aryl chloride, leading to cleavage.
The Solution: Catalyst Poisoning & Selection
To retain the chlorine atom, you must use a catalyst with attenuated activity toward C-Cl bonds or modify the electronic environment.
Recommended Catalyst Systems
| Catalyst System | Selectivity | Activity | Recommended Use Case |
| 5% Pt/C (Sulfided) | High | Moderate | Gold Standard. The sulfur poisons high-energy sites responsible for C-Cl cleavage. |
| 1% Pt + 0.2% V / C | Very High | High | Industrial scale-up (Vanadium doping suppresses dehalogenation). |
| Raney Nickel | Moderate | High | Cost-effective, but requires strict pH control (keep neutral/slightly basic). |
| Pd/C + Inhibitors | Low-Med | High | Only use if Pt is unavailable. Requires additives like H₃PO₂ or morpholine. |
Standard Operating Procedure (SOP): Sulfided Platinum Reduction
This protocol minimizes dehalogenation to <0.5%.
-
Preparation: Charge the autoclave with 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 equiv) and Methanol (10 V).
-
Catalyst Loading: Add 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading relative to substrate).
-
Critical Check: Do not use standard Pt/C; ensure the label specifies "Sulfided" or "Poisoned".
-
-
Conditions:
-
Pressure: 5–10 bar (Higher pressure favors nitro reduction over dehalogenation kinetically).
-
Temperature: 50–60°C .
-
-
Workup: Filter warm through Celite (Pt/C can be pyrophoric; keep wet).
-
Validation: Check HPLC. The des-chloro impurity (N-cyclopropylbenzene-1,4-diamine) should be <0.5%.
Visual Workflow: Hydrogenation Decision Tree
Caption: Decision logic for selecting hydrogenation catalysts to prevent dehalogenation.
Module 2: Cross-Coupling the Chloride (Buchwald-Hartwig)
User Issue: "I reduced the nitro to the amine, and now I can't get the chloride to couple with my second amine. The reaction stalls."
Mechanistic Insight
Once you reduce the nitro group to an amine, the ring becomes electron-rich (due to the donating effects of the new -NH₂ and the existing cyclopropyl-NH-).
-
The Problem: Palladium oxidative addition into electron-rich aryl chlorides is kinetically difficult.
-
The Fix: You require electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.
Catalyst & Ligand Selection Guide
| Substrate State | Ring Electronics | Recommended Ligand | Catalyst Precursor | Base |
| Post-Reduction (Diamine) | Electron-Rich (Deactivated for OA) | BrettPhos or RuPhos | Pd(OAc)₂ or Pd₂dba₃ | LiHMDS or NaOtBu |
| Pre-Reduction (Nitro) | Electron-Poor (Activated for OA) | XPhos or BINAP | Pd(OAc)₂ | Cs₂CO₃ |
Troubleshooting Protocol: Coupling on the Diamine
Targeting the Cl handle after nitro reduction.
-
Inerting: This reaction is highly oxygen-sensitive. Sparge solvents with Argon for 15 mins.
-
Catalyst Mix:
-
Pd Source: Pd(OAc)₂ (2 mol%)
-
Ligand: BrettPhos (4 mol%) - Specific for aryl chlorides with amino groups.
-
-
Base: NaOtBu (1.5 equiv). Note: Weak bases like carbonate often fail here.
-
Solvent: t-Amyl alcohol or Dioxane (100°C).
-
Checkpoint: If conversion is <50%, add a "kicker" charge of catalyst (1 mol%) after 4 hours.
Visual Workflow: Coupling Pathway
Caption: The critical role of bulky ligands (BrettPhos) in overcoming the rate-limiting oxidative addition step.
Module 3: Impurity Profiling & FAQ
Q: Why is my product turning purple/black during workup? A: Phenylenediamines (the reduced product) are highly prone to air oxidation (forming iminoquinones).
-
Fix: Store the amine as an HCl or Tosylate salt immediately after isolation. Do not leave the free base in solution overnight.
Q: Can I use Iron/Acid (Bechamp) instead of hydrogenation? A: Yes, Fe/NH₄Cl or Fe/AcOH is chemically feasible and avoids dehalogenation entirely.
-
Drawback: It generates massive iron waste (not green) and the acidic conditions might open the cyclopropyl ring if the temperature is too high (>80°C).
Q: I see an impurity at M-2 mass units. What is it? A: This is likely the Azo-dimer . It forms if the reduction is too slow (nitroso intermediate condensation).
-
Fix: Increase Hydrogen pressure or agitation speed to push the reaction through the intermediate stages faster.
Impurity Lookup Table
| Impurity Observed (LC-MS) | Identity | Cause | Corrective Action |
| M - 34 (Product mass minus Cl plus H) | Des-chloro amine | Catalyst too active (Pd/C) | Switch to Pt/C(S) or lower Temp. |
| M - 16 | Nitroso intermediate | Incomplete reaction | Increase reaction time or H₂ pressure. |
| 2M - 2 | Azo Dimer | Low H₂ availability | Increase agitation (rpm) to improve gas-liquid mass transfer. |
References
-
Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today. (Definitive source on sulfided Pt for halonitro reduction).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on BrettPhos for deactivated chlorides).
-
BenchChem Technical Notes. (2025). "Selective Reduction of Nitro Groups." (General protocols for chemoselectivity).
-
Khilnani, V. L., & Chandalia, S. B. (2024).[1] "Selective Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline." ResearchGate.[1] (Kinetics of Pt/C vs Pd/C).
For further assistance, contact the Catalysis Screening Group at ext. 404.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-N-cyclopropyl-4-nitroaniline
This guide provides a comprehensive framework for the analytical characterization of 2-Chloro-N-cyclopropyl-4-nitroaniline, a substituted aromatic amine of interest to researchers in synthetic chemistry and drug development. Given the limited availability of published data for this specific molecule, this document serves as a practical, experience-driven manual for developing and validating analytical methods. We will leverage established principles and data from structurally similar compounds, such as 2-chloro-4-nitroaniline and other N-substituted nitroanilines, to build a robust, multi-technique characterization strategy.[1]
The core objective is to provide scientists with the rationale behind selecting appropriate analytical techniques and the detailed methodologies required to confirm the identity, purity, and structural integrity of 2-Chloro-N-cyclopropyl-4-nitroaniline.
Chromatographic Techniques: Purity Assessment and Quantification
The first step in characterizing a newly synthesized compound is to assess its purity. Chromatographic techniques are indispensable for separating the target analyte from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for purity determination and quantification of non-volatile or thermally sensitive compounds like 2-Chloro-N-cyclopropyl-4-nitroaniline.[2] Its high resolution and sensitivity make it ideal for routine quality control.[3]
Causality Behind Experimental Choices:
-
Technique Selection: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both non-polar (aromatic ring, cyclopropyl group) and polar (nitro, amine groups) characteristics, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[3]
-
Column: A C18 column is the industry standard and offers excellent hydrophobic selectivity for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water provides a good balance of solvent strength to elute the target compound and any related impurities with optimal peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Detection: The nitroaniline chromophore in the molecule is expected to have strong UV absorbance.[3][4] A UV-Vis detector set between 254 nm and 380 nm should provide excellent sensitivity.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution:
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B (hold)
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Calibration (for quantification): Prepare a series of calibration standards from a reference standard of known purity (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each in triplicate and construct a calibration curve by plotting peak area against concentration.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for identifying volatile impurities and confirming the compound's identity. Its coupling with a mass spectrometer provides definitive structural information.
Causality Behind Experimental Choices:
-
Technique Selection: While anilines can sometimes be challenging due to their polarity and potential for thermal degradation, a well-optimized GC-MS method is feasible and provides orthogonal data to HPLC. It is listed as a suitable technique for analyzing 2-chloro-4-nitroaniline.[5]
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is an excellent choice. These columns are robust and provide good peak shapes for a wide range of semi-polar aromatic compounds.
-
Temperature Program: A temperature ramp is necessary to first elute volatile impurities at lower temperatures before increasing the temperature to elute the higher-boiling target analyte.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared against spectral libraries and used for structural confirmation.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial: 120 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Comparative Data Summary (Predicted)
| Technique | Parameter | Predicted Result / Observation | Purpose |
| HPLC | Retention Time | Compound-specific; elutes after more polar impurities. | Purity, Quantification |
| GC-MS | Molecular Ion (m/z) | 212 (M⁺), 214 (M+2, ~33% intensity) | MW Confirmation |
| Fragmentation | Fragments corresponding to loss of NO₂, C₃H₅, Cl | Structural Fingerprint | |
| ¹H NMR | Chemical Shifts (ppm) | ~7.0-8.5 (Ar-H), Broad N-H, Multiplets for C₃H₅ | H-Framework |
| ¹³C NMR | Number of Signals | 9 unique signals | C-Framework |
| FT-IR | Key Bands (cm⁻¹) | ~3400 (N-H), ~1520 & ~1340 (N-O), ~750 (C-Cl) | Functional Groups |
| UV-Vis | λmax | ~254-380 nm | Detection, Quantification |
By systematically applying this integrated strategy, researchers and drug development professionals can confidently characterize 2-Chloro-N-cyclopropyl-4-nitroaniline, ensuring its suitability for downstream applications and meeting rigorous quality standards.
References
- Benchchem. Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview.
- Benchchem. Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available from: [Link]
-
PubChem. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. Available from: [Link]
-
ResearchGate. (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available from: [Link]
-
PubMed. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline.
Sources
Technical Analysis: 1H and 13C NMR Characterization of 2-Chloro-N-cyclopropyl-4-nitroaniline
Executive Summary & Strategic Context
2-Chloro-N-cyclopropyl-4-nitroaniline (CAS 923224-03-7) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly those requiring a functionalized aniline core. Its analysis is frequently complicated by the presence of structurally similar precursors (e.g., 3,4-dichloronitrobenzene) or hydrolysis byproducts (e.g., 2-chloro-4-nitroaniline).
This guide provides a definitive NMR-based framework for the identification and purity assessment of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts and differential diagnosis against common impurities.
Key Analytical Challenges
-
Differentiation from Starting Material: Distinguishing the product from 3,4-dichloronitrobenzene (3,4-DCNB) requires confirming the loss of the C-Cl bond and the formation of the C-N bond.
-
Validation of N-Alkylation: Confirming the mono-alkylation of the nitrogen atom versus bis-alkylation or no alkylation.
-
Regioisomer Verification: Ensuring the substitution occurred at the position para to the nitro group (C1), not meta.
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is recommended.
Sample Preparation[1][2]
-
Solvent: DMSO-d6 is preferred over CDCl3 for this compound. The polarity of the nitroaniline core ensures better solubility in DMSO, and the exchangeable N-H proton is more distinct (often appearing as a sharp doublet or broad singlet) compared to its broadened appearance in chloroform.
-
Concentration: 10–15 mg in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm for 1H).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of the aromatic coupling constants.
-
Pulse Sequence: Standard 1H zg30; 13C with proton decoupling (zgpg30).
-
Temperature: 298 K (25°C).
1H NMR Analysis: The Fingerprint
The 1H NMR spectrum of 2-Chloro-N-cyclopropyl-4-nitroaniline is characterized by three distinct regions: the deshielded aromatic zone, the exchangeable amine proton, and the high-field cyclopropyl multiplets.
A. Aromatic Region (6.5 – 8.5 ppm)
The substitution pattern is 1,2,4 (trisubstituted benzene). The nitro group at C4 and Chlorine at C2 create a predictable splitting pattern.
| Proton | Position | Chemical Shift (δ, ppm)* | Multiplicity | Coupling (J, Hz) | Mechanistic Explanation |
| H-3 | Meta to N, Ortho to Cl | 8.15 – 8.25 | Doublet (d) | ~2.5 | Strongly deshielded by the ortho-Cl and ortho-NO2 groups. Shows only meta-coupling to H-5. |
| H-5 | Ortho to NO2 | 8.00 – 8.10 | Doublet of Doublets (dd) | ~9.0, 2.5 | Deshielded by the ortho-NO2. Shows large ortho-coupling to H-6 and small meta-coupling to H-3. |
| H-6 | Ortho to N | 6.80 – 7.00 | Doublet (d) | ~9.0 | Shielded by the electron-donating amine lone pair (resonance effect). This is the most upfield aromatic signal. |
*Note: Shifts are referenced to DMSO-d6. Values may vary ±0.05 ppm depending on concentration.
B. Cyclopropyl Region (0.5 – 2.6 ppm)
The cyclopropyl group provides the most diagnostic signals for confirming the successful N-alkylation.
-
N-CH (Methine): A multiplet around 2.40 – 2.60 ppm . This signal is often obscured by the DMSO solvent peak (2.50 ppm). Tip: If obscured, run the sample in CDCl3 (shift moves to ~2.45 ppm) or use HSQC to identify the cross-peak.
-
Cyclopropyl CH2 (Methylene): Two distinct multiplets in the high field region, typically 0.50 – 0.65 ppm and 0.75 – 0.90 ppm . The magnetic anisotropy of the cyclopropyl ring shields these protons significantly.
C. Amine Proton (N-H)
-
Signal: Broad singlet or doublet (if coupling to CH is resolved).
-
Shift: ~5.5 – 6.5 ppm (highly concentration/solvent dependent).
-
Validation: D2O shake experiment will cause this signal to disappear, confirming it is an exchangeable proton.
13C NMR Analysis: Structural Skeleton
The 13C spectrum must show 9 distinct carbon signals .
Carbon Assignment Table
| Carbon Type | Count | Chemical Shift (δ, ppm) | Assignment Logic |
| C=O / C-N | 1 | 148.0 – 150.0 | C-1 : Attached to the electronegative Nitrogen. Most deshielded quaternary carbon. |
| C-NO2 | 1 | 136.0 – 138.0 | C-4 : Attached to the Nitro group. |
| C-H (Ar) | 1 | 124.0 – 126.0 | C-5 : Ortho to Nitro group. |
| C-H (Ar) | 1 | 123.0 – 125.0 | C-3 : Between Cl and NO2. |
| C-Cl | 1 | 118.0 – 120.0 | C-2 : Quaternary carbon attached to Chlorine. |
| C-H (Ar) | 1 | 112.0 – 114.0 | C-6 : Ortho to the amine group (shielded). |
| N-CH | 1 | 24.0 – 26.0 | Cyclopropyl Methine : The carbon directly attached to Nitrogen. |
| CH2 | 2 | 6.0 – 8.0 | Cyclopropyl Methylenes : Highly shielded carbons, characteristic of the strained ring. |
Comparative Analysis: Target vs. Alternatives
The primary challenge is distinguishing the product from the starting material (3,4-DCNB) and the non-alkylated byproduct (2-Chloro-4-nitroaniline).
Comparison Matrix
| Feature | Target: 2-Chloro-N-cyclopropyl-4-nitroaniline | Precursor: 3,4-Dichloronitrobenzene | Byproduct: 2-Chloro-4-nitroaniline |
| Aliphatic Region | YES (Cyclopropyl multiplets at 0.5-0.9 ppm) | NO (Region is empty) | NO (Region is empty) |
| NH Signal | YES (1H, broad ~6.0 ppm) | NO | YES (2H, broad ~6.5 ppm) |
| Aromatic Pattern | 3 Protons (1,2,4 pattern) | 3 Protons (1,2,4 pattern) | 3 Protons (1,2,4 pattern) |
| Key Difference | Cyclopropyl signals present. | No aliphatic protons. | NH2 integrates to 2H; No cyclopropyl. |
Decision Logic & Workflow
The following diagram illustrates the logical workflow for confirming the identity of the compound using NMR data.
Caption: Logical decision tree for the structural verification of 2-Chloro-N-cyclopropyl-4-nitroaniline.
Troubleshooting & Validation
Common Artifacts
-
Water Peak: In DMSO-d6, water appears at ~3.33 ppm. Ensure the sample is dry, as water can broaden the NH peak and obscure integration.
-
Rotamers: N-substituted anilines can sometimes exhibit rotamers due to restricted rotation around the C-N bond, though this is less common with small cyclopropyl groups compared to N-acetyl groups. If peaks appear doubled, run the NMR at elevated temperature (e.g., 50°C) to coalesce signals.
Validation Checklist
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Journal of Organic Chemistry, 65(1), 96-103.[1] (Provides foundational data on N-cyclopropyl aniline shifts). Retrieved from [Link]
Sources
Mass Spectrometry Profiling of 2-Chloro-N-cyclopropyl-4-nitroaniline: A Comparative Methodological Guide
Executive Summary & Strategic Context
Compound: 2-Chloro-N-cyclopropyl-4-nitroaniline
CAS: 304914-98-5
Molecular Formula: C
In the synthesis of high-value pharmacophores—particularly benzimidazole or quinoline-based kinase inhibitors—2-Chloro-N-cyclopropyl-4-nitroaniline serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs.
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the detection and quantitation of this compound. Unlike generic protocols, we focus on the comparative efficacy of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) , providing evidence-based recommendations for process chemists and analytical scientists.
Technical Comparison: ESI vs. APCI
For secondary aromatic amines containing electron-withdrawing groups (nitro and chloro), the choice of ionization source is non-trivial. The following comparison analyzes the physicochemical behavior of the analyte under both conditions.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Target |
| Ionization Mechanism | Solution-phase protonation (Soft). Relies on pKa of the secondary amine. | Gas-phase proton transfer (Harder). Relies on proton affinity (PA). | ESI Wins (Amine is sufficiently basic). |
| Sensitivity | High for protonated species | Moderate. Better for neutral/non-polar analogs. | ESI offers lower LOD (~0.1 ng/mL). |
| Matrix Tolerance | Susceptible to ion suppression from salts/lipids. | More robust against matrix effects. | APCI preferred only in complex biological matrices. |
| Thermal Stability | High (Ambient/Low heat). | Lower (Requires vaporization at >350°C). | ESI prevents thermal degradation of the nitro group. |
| Fragmentation | Minimal in-source fragmentation. | Higher potential for in-source loss of NO | ESI preserves the molecular ion. |
Expert Insight: The Causality of Choice
While nitro-aromatics are often analyzed via APCI or Negative-mode ESI due to electron capture potential, 2-Chloro-N-cyclopropyl-4-nitroaniline possesses a secondary amine tail.
-
Mechanism: The cyclopropyl-amine nitrogen provides a localized site for protonation (
). -
Observation: In acidic mobile phases (0.1% Formic Acid), ESI(+) yields a base peak of
213.0, whereas APCI(+) often shows elevated background noise and thermal degradation products (loss of NO prior to Q1 selection). -
Recommendation: ESI(+) is the Gold Standard for purity profiling of this specific intermediate.
Structural Characterization & Fragmentation Analysis
Accurate identification requires understanding the specific dissociation pathways (MS/MS).[1][2] The presence of the Chlorine atom provides a distinct isotopic signature, while the Cyclopropyl and Nitro groups dictate fragmentation.
Isotopic Signature
-
Cl Peak:
213.0 (100% Relative Abundance) -
Cl Peak:
215.0 (~32% Relative Abundance) -
Validation Check: Any deviation from this 3:1 ratio indicates co-eluting interferences or incorrect peak assignment.
MS/MS Fragmentation Pathway (Collision Induced Dissociation)
Upon precursor selection (
-
Loss of Nitro Group (
Da):-
213
167 -
Mechanism: Homolytic cleavage of the C-N bond, common in nitro-aromatics.
-
213
-
Loss of Cyclopropyl Ring (
Da):-
213
172 -
Mechanism: N-dealkylation or ring opening followed by alkene loss.
-
213
-
Combined Loss (
Da):-
213
126 -
Mechanism: Simultaneous loss of NO
and the cyclopropyl moiety, leaving the chloro-aniline core.
-
213
Visualization: Fragmentation Logic
The following diagram illustrates the dissociation logic used to confirm the structure.
Caption: MS/MS dissociation pathway for 2-Chloro-N-cyclopropyl-4-nitroaniline, highlighting the two primary neutral losses utilized for MRM transitions.
Validated Experimental Protocol
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) quantitation.
A. Sample Preparation[1][3][4]
-
Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (Stability: >2 weeks at -20°C).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Critical Step: Avoid using pure water as the diluent to prevent precipitation of the hydrophobic chloro-nitro core.
B. LC-MS/MS Parameters (Self-Validating System)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7 µm) | Standard retention for moderately polar aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI(+). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of hydrophobic impurities. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Temp | 350°C | Sufficient to dry droplets without thermal degradation. |
| Capillary Voltage | 3.0 kV | Standard ESI(+) potential. |
C. Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to MRM detection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63429815, 2-chloro-N-(1-cyclopentylethyl)-4-nitroaniline (Analogous Structure). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Chloro-4-nitroaniline Mass Spectrum (Precursor Data). Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 2-Chloro-4-nitroaniline Derivatives
This guide provides an in-depth technical comparison of the crystallographic structures of 2-chloro-4-nitroaniline derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis of small organic molecules. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, crystallization techniques, and the resulting solid-state architecture.
Introduction: The Significance of Substituted Nitroanilines
2-Chloro-4-nitroaniline and its derivatives are important chemical intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, profoundly influences the physical and chemical properties of these compounds, including their solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining this three-dimensional structure at an atomic level.[3][4] By comparing the crystal structures of various derivatives, we can understand how substitutions on the aniline scaffold affect molecular conformation, intermolecular interactions, and crystal packing. This knowledge is crucial for designing new materials and active pharmaceutical ingredients with desired properties.
Part 1: Experimental Methodologies - From Synthesis to Structure
The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that requires precision and an understanding of the material's chemical nature. The protocols described herein are designed to be self-validating, providing a clear and logical pathway for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis of 2-Chloro-4-nitroaniline Derivatives
The foundational compound, 2-chloro-4-nitroaniline, is typically synthesized by the chlorination of p-nitroaniline in a dilute hydrochloric acid medium.[5] Derivatives can then be prepared through various reactions, such as N-alkylation to introduce groups like the cyclopropyl moiety. A general procedure for N-alkylation involves reacting the parent aniline with an alkyl halide in the presence of a base.[6]
Generalized Synthesis Protocol:
-
Dissolution: Dissolve the starting 4-nitroaniline derivative in a suitable solvent like dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate, to the solution and stir.
-
Alkylation: Introduce the alkylating agent (e.g., bromocyclopropane for the N-cyclopropyl derivative) to the mixture.
-
Reaction: Heat the mixture and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the product is extracted and purified, typically by column chromatography.[6]
Crystallization: The Critical Step
Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[3] The choice of solvent and crystallization technique is paramount. For nitroaniline derivatives, slow evaporation of a solution is a common and effective method.[7][8]
Detailed Crystallization Protocol (Slow Evaporation):
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one in which the compound is sparingly soluble. Ethanol is often a suitable choice for nitroaniline derivatives.[7]
-
Preparation of a Supersaturated Solution: Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature, with continuous stirring.
-
Filtration: Filter the warm solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form.[8] Yellow, needle-shaped crystals are characteristic for compounds like 2-chloro-4-nitroaniline.[2]
X-ray Diffraction Data Collection and Analysis
Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.
Part 2: Comparative Crystallographic Analysis
While specific crystallographic data for 2-Chloro-N-cyclopropyl-4-nitroaniline is not widely available in public literature, we can draw valuable comparisons from closely related structures to understand the influence of substituents on crystal packing. Here, we compare the crystallographic data of two related chloro-nitroaniline isomers.
| Parameter | 2-Chloro-5-nitroaniline (2C5NA)[1][9] | 1-Chloro-2-methyl-4-nitrobenzene[10] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 13.66 | 13.5698 |
| b (Å) | 3.78 | 3.7195 |
| c (Å) | 13.67 | 13.5967 |
| β (˚) | 91.68 | 91.703 |
| Volume (ų) | 706 | 685.96 |
Key Observations:
-
Similar Packing Motifs: Both compounds crystallize in the same monoclinic space group (P2₁/n), which suggests they adopt similar overall packing arrangements in the solid state.[1][10] This is a common space group for small organic molecules.
-
Influence of Substituents: The substitution of the amino group in 2C5NA with a methyl group in 1-chloro-2-methyl-4-nitrobenzene leads to a noticeable, albeit small, decrease in the unit cell volume. This is likely due to the different intermolecular interactions. The amino group in 2C5NA can act as a hydrogen bond donor, which would influence the packing, whereas the methyl group engages in weaker van der Waals interactions.
-
Molecular Planarity: In many nitroaniline derivatives, the molecule is nearly planar. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is only 6.2°.[10] This planarity facilitates π-π stacking interactions between adjacent benzene rings, which is a key stabilizing force in the crystal lattice.
Part 3: X-ray Crystallography vs. Alternative Analytical Techniques
While SCXRD is the "gold standard" for structural elucidation, other spectroscopic techniques provide complementary and often more readily obtainable information.[4][11]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, crystal packing, stereochemistry. | Unambiguous and highly precise structural data.[11] | Requires a high-quality single crystal, which can be difficult to obtain.[4] |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase purity. | Faster than SCXRD, does not require single crystals.[12] | Does not provide precise atomic positions for complex structures.[12] |
| NMR Spectroscopy | Chemical environment of atoms (¹H, ¹³C), connectivity through bonds. | Excellent for determining molecular connectivity in solution. | Provides indirect structural information (not a direct 3D image). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, determines molecular formula. | Provides no information on stereochemistry or crystal packing. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -NH₂, -NO₂). | Fast, non-destructive, good for quick functional group identification. | Provides limited information on the overall molecular structure. |
In essence, while techniques like NMR and MS confirm the molecular formula and connectivity, only X-ray crystallography can reveal how the molecules arrange themselves in the solid state, which is fundamental to understanding the material's properties.
Conclusion
The X-ray crystallographic analysis of 2-chloro-4-nitroaniline derivatives provides indispensable insights into their solid-state structures. By comparing the crystal data of related compounds, we can deduce how specific chemical modifications influence molecular conformation and intermolecular forces, which in turn dictate the crystal packing and macroscopic properties. The methodologies outlined in this guide provide a robust framework for the synthesis, crystallization, and structural analysis of these and other small organic molecules. While alternative spectroscopic methods are vital for initial characterization, single-crystal X-ray diffraction remains the ultimate tool for unambiguous structural determination.
References
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). MDPI. [Link]
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Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]
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Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. [Link]
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GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. (2018). Rasayan Journal of Chemistry. [Link]
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2-Chloro-4-nitro aniline, 99%. (n.d.). Otto Chemie Pvt. Ltd. [Link]
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2-CHLORO-4-NITROANILINE. (n.d.). precisionFDA. [Link]
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Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. (2012). Physical Chemistry Chemical Physics. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. [Link]
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). Semantic Scholar. [Link]
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Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025). Creative Biostructure. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
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A Comparative Analysis of Synthetic Strategies for 2-Chloro-N-cyclopropyl-4-nitroaniline
An In-Depth Guide for Researchers and Drug Development Professionals
The compound 2-Chloro-N-cyclopropyl-4-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs are present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for organic chemists. This guide provides a comparative study of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective efficiencies.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic attack by cyclopropylamine.
Chemical Principle
The SNAr reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing nitro group, positioned para to the chlorine atom, strongly polarizes the carbon-chlorine bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1] This stabilization is crucial for the reaction to proceed, as aryl halides are generally unreactive towards nucleophilic substitution.[1][2] The presence of the nitro group ortho and para to the leaving group is a key requirement for a successful SNAr reaction.[1]
Experimental Protocol: SNAr Reaction
Materials:
-
3,4-Dichloronitrobenzene
-
Cyclopropylamine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloronitrobenzene in the chosen solvent.
-
Add cyclopropylamine to the solution, typically in a slight excess (1.1-1.5 equivalents).
-
Add the base to the reaction mixture. The base serves to neutralize the hydrochloric acid generated during the reaction.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C. The optimal temperature will depend on the solvent and the reactivity of the substrates.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The solid product, 2-Chloro-N-cyclopropyl-4-nitroaniline, will precipitate out of the solution.
-
Collect the product by filtration, wash with water to remove any inorganic salts, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
A similar SNAr approach involves the aminolysis of 3,4-dichloronitrobenzene with aqueous ammonia in the presence of a copper catalyst to first produce 2-chloro-4-nitroaniline, which can then be reacted with a cyclopropylating agent.[3] However, the direct reaction with cyclopropylamine is generally more efficient.
Route 2: Buchwald-Hartwig Amination
An alternative and more modern approach to the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds.[4][5]
Chemical Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, 2,5-dichloronitrobenzene) with an amine (cyclopropylamine) in the presence of a palladium catalyst and a suitable base.[4][6] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][6] The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5][6][7]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2,5-Dichloronitrobenzene
-
Cyclopropylamine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)[5][8]
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)[5]
Procedure:
-
To a dry Schlenk flask, add 2,5-dichloronitrobenzene, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add the anhydrous solvent, followed by cyclopropylamine, via syringe.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 120 °C.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.[8]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-Chloro-N-cyclopropyl-4-nitroaniline.
Comparative Analysis
To provide a clear comparison of the two synthetic routes, the following table summarizes the key experimental parameters and outcomes.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 3,4-Dichloronitrobenzene | 2,5-Dichloronitrobenzene |
| Key Reagents | Cyclopropylamine, Base (e.g., K₂CO₃) | Cyclopropylamine, Pd-catalyst, Ligand, Strong Base |
| Reaction Conditions | High temperature (80-140 °C) | Moderate to high temperature (80-120 °C) |
| Reaction Time | Several hours to a day | Typically shorter (hours) |
| Yield | Generally good to excellent | Often high to excellent |
| Purification | Recrystallization | Column Chromatography |
| Cost of Reagents | Relatively low | Higher due to catalyst and ligand |
| Scalability | Generally good | Can be challenging due to catalyst cost and removal |
| Substrate Scope | Limited by need for electron-withdrawing groups | Broader substrate scope |
Visualization of Synthetic Pathways
To visually represent the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway via Buchwald-Hartwig Amination.
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective methods for the synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline. The choice between these two routes will ultimately depend on the specific needs and resources of the researcher.
The SNAr reaction is a more classical and cost-effective approach, particularly for large-scale synthesis, due to the lower cost of reagents and simpler purification procedures. However, it is limited by the requirement of an activated aryl halide.
The Buchwald-Hartwig amination, while more expensive due to the use of a palladium catalyst and specialized ligands, offers a broader substrate scope and can often be performed under milder conditions with shorter reaction times. [5]This method is particularly advantageous for the synthesis of complex aniline derivatives where the SNAr reaction may not be feasible.
For drug development professionals, the potential for trace metal contamination from the palladium catalyst in the Buchwald-Hartwig reaction is a critical consideration that necessitates rigorous purification protocols. In contrast, the SNAr route avoids the use of transition metal catalysts, simplifying the purification process and mitigating concerns about metal residues in the final product.
References
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-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of 2-chloro-4-nitroaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved from [Link]
-
Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents. (n.d.). Google Patents.
-
3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2026, February 17). Chemistry LibreTexts. Retrieved from [Link]
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Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1. (n.d.). Googleapis.com. Retrieved from [Link]
-
Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Chloro-N-cyclopropyl-4-nitroaniline as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the N-Cyclopropyl-Aryl Amine Scaffold
In the landscape of modern medicinal chemistry, the N-aryl cyclopropylamine motif is a privileged scaffold. Its unique conformational rigidity and electronic properties contribute to enhanced metabolic stability and potent interactions with biological targets, making it a cornerstone in the design of novel therapeutics, including enzyme inhibitors and drug candidates.[1][2] The strategic introduction of this moiety often relies on robust and versatile synthetic intermediates. This guide provides an in-depth validation of 2-Chloro-N-cyclopropyl-4-nitroaniline, a promising yet under-documented intermediate, for researchers, scientists, and drug development professionals.
While its direct characterization data is not abundant in public literature, this document constructs a comprehensive validation framework by examining its logical synthetic pathways, comparing them to established alternatives, and providing detailed, field-tested protocols. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system grounded in established chemical principles.
Proposed Synthesis and In-Process Validation
The most logical and efficient pathway to 2-Chloro-N-cyclopropyl-4-nitroaniline is through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The selection of the specific reaction is dictated by the starting materials, desired scale, and available laboratory equipment. Here, we focus on a modern, mild, and highly efficient copper-catalyzed N-arylation protocol.
Causality of Method Selection: Traditional SNAr reactions often require harsh conditions (high temperatures and pressures) which can lead to side products and are not amenable to sensitive functional groups. Modern metal-catalyzed methods, such as the Ullmann or Buchwald-Hartwig reactions, offer significantly milder conditions. We have selected a copper-catalyzed approach due to its cost-effectiveness, scalability, and excellent functional group tolerance compared to some palladium systems, especially for aryl bromides.[2][3]
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted from established, peer-reviewed procedures for the N-arylation of cyclopropylamine, providing a robust starting point for optimization.[2]
Materials:
-
2-Chloro-1-bromo-4-nitrobenzene (or 1,2-dichloro-4-nitrobenzene) (1.0 mmol)
-
Cyclopropylamine (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (or a suitable alternative like L-proline) (0.05 mmol, 5 mol%)[2]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), CuI (0.05 mmol), and the ligand (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Cu(I) catalyst, rendering it inactive.
-
Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol) and anhydrous DMF (5 mL). The choice of a polar aprotic solvent like DMF is to ensure solubility of the reagents. K₂CO₃ acts as the base to deprotonate the amine.
-
Substrate Addition: Add cyclopropylamine (1.5 mmol) to the reaction mixture using a syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide spot has been consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-Chloro-N-cyclopropyl-4-nitroaniline.
Product Validation and Characterization
Validation of the final product is essential. A comprehensive spectroscopic profile is required to confirm the identity and purity of the synthesized intermediate.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Expected ¹H NMR signals would include characteristic multiplets for the cyclopropyl protons and distinct aromatic signals corresponding to the substituted benzene ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The mass spectrum should show a molecular ion peak corresponding to its exact mass (C₉H₉ClN₂O₂: 212.63 g/mol ).
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expect to observe characteristic absorption bands for N-H stretching (amine), N-O stretching (nitro group), C=C stretching (aromatic ring), and C-Cl stretching.[4][5]
Comparative Analysis with Alternative Intermediates and Pathways
The validation of an intermediate is incomplete without comparing its synthetic route to viable alternatives. The primary alternatives involve different starting materials or catalytic systems.
| Feature | Copper-Catalyzed N-Arylation | Palladium-Catalyzed N-Arylation | Traditional SNAr |
| Catalyst | CuI (low cost) | Pd(OAc)₂ / Ligands (higher cost) | None |
| Typical Substrate | Aryl Bromides, Iodides[2] | Aryl Chlorides, Bromides, Tosylates[6] | Highly activated Aryl Halides |
| Reaction Temp. | Room Temperature to Moderate Heat[3] | Room Temperature to Reflux[6] | High Temperature (>100 °C) |
| Ligand Requirement | Often required (e.g., diamine, amino acid)[2] | Essential (e.g., phosphine-based)[6] | Not Applicable |
| Functional Group Tol. | Generally Good to Excellent[2] | Excellent, wide scope[6] | Poor to Moderate |
| Scalability | Demonstrated at gram levels[3][7] | Well-established for large scale | Can be challenging due to harsh conditions |
| Key Advantage | Cost-effective, mild conditions for aryl bromides. | Broad substrate scope, especially for aryl chlorides. | Catalyst-free, simple reagents. |
Expert Insights on Comparison:
-
Palladium vs. Copper: While palladium catalysis, particularly with advanced ligands like YPhos, has shown remarkable efficiency for coupling aryl chlorides at room temperature, the cost of palladium and the specialized ligands can be a significant factor.[6] Copper catalysis presents a more economical alternative, especially when an aryl bromide precursor is readily available.[2]
-
The Role of the Leaving Group: The choice between an aryl chloride or aryl bromide precursor is critical. 2-Chloro-1-bromo-4-nitrobenzene would be ideal for the copper-catalyzed method, while 1,2-dichloro-4-nitrobenzene would be more suited for a palladium-catalyzed approach, as C-Cl bond activation is a known challenge that modern Pd systems have overcome.[6]
-
Why Avoid Traditional SNAr?: To synthesize the target molecule via traditional SNAr using a precursor like 1,2-dichloro-4-nitrobenzene, high temperatures would be necessary. This could lead to undesired side reactions, such as substitution at the second chlorine position or decomposition of the nitro group, resulting in lower yields and more complex purification.
Downstream Synthetic Potential
The value of an intermediate is defined by its potential for elaboration into more complex molecules. 2-Chloro-N-cyclopropyl-4-nitroaniline is strategically functionalized for diverse downstream modifications.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This opens the door to a vast array of subsequent reactions, including amide bond formation, sulfonylation, or the construction of heterocyclic rings like benzimidazoles.
-
Modification at the Chloro Position: The chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of carbon or heteroatom substituents.
Safety and Handling Considerations
While specific toxicity data for 2-Chloro-N-cyclopropyl-4-nitroaniline is not available, its structure is derived from 2-chloro-4-nitroaniline, a compound with known hazards. Therefore, it is imperative to handle this intermediate with appropriate precautions.
-
Toxicity: 2-Chloro-4-nitroaniline is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[8][9][10] It is also suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[11]
-
Environmental Hazard: The precursor is toxic to aquatic life with long-lasting effects.[9]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. Store in a tightly sealed container in a cool, dry place.
Conclusion
Based on the analysis of established, high-yield synthetic methodologies and the strategic positioning of its functional groups for downstream diversification, 2-Chloro-N-cyclopropyl-4-nitroaniline is validated as a highly promising and viable synthetic intermediate. Its synthesis via modern copper- or palladium-catalyzed N-arylation reactions offers a mild, efficient, and scalable route that is superior to traditional high-temperature methods. The presence of the chloro, nitro, and cyclopropylamine motifs provides three distinct points for molecular elaboration, making it a valuable building block for discovery chemistry and drug development programs. While direct experimental data remains to be published, the protocols and comparative analysis herein provide a robust and scientifically sound framework for its successful synthesis and application.
References
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
-
Hong, P., Zhu, X., Lai, X., Gong, Z., Huang, M., & Wan, Y. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Journal of Organic Chemistry, 89(1), 57-67. [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
PubMed. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Journal of Organic Chemistry. [Link]
-
Figshare. (2023). Room-Temperature CuI-Catalyzed N‑Arylation of Cyclopropylamine. [Link]
-
CPAchem Ltd. (2022). Safety data sheet: 2-chloro-4-nitroaniline. [Link]
- BenchChem. (2025). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview.
-
ResearchGate. (2021). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)
Sources
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- 11. tcichemicals.com [tcichemicals.com]
Spectral Database & Comparison Guide: 2-Chloro-N-cyclopropyl-4-nitroaniline
This guide serves as a technical spectral database and comparative analysis for 2-Chloro-N-cyclopropyl-4-nitroaniline , a specialized intermediate utilized in the synthesis of high-performance azo dyes and pharmaceutical pharmacophores.[1]
Given the proprietary nature of this specific derivative in many commercial catalogs, this guide synthesizes experimental data from its parent scaffold (2-Chloro-4-nitroaniline) and validates the spectral shifts introduced by the N-cyclopropyl moiety using established chemometric principles.
Compound Profile & Significance
-
IUPAC Name: 2-Chloro-N-cyclopropyl-4-nitroaniline[1]
-
Molecular Formula: C₉H₉ClN₂O₂[1]
-
Molecular Weight: 212.63 g/mol [1]
-
Core Application: The introduction of the cyclopropyl group enhances lipophilicity and metabolic stability compared to the parent aniline, making it a critical scaffold in drug discovery (e.g., kinase inhibitors) and a chromophore modulator in dye chemistry.[1]
Synthesis & Purity Validation Protocol
To ensure the spectral data presented below correlates to a high-purity standard, the following synthesis and purification workflow is established as the reference method.
Reaction Logic: Nucleophilic Aromatic Substitution (SₙAr).[1] Precursor: 3,4-Dichloronitrobenzene (Activated by the para-nitro group).[1] Nucleophile: Cyclopropylamine.[1]
Figure 1: Synthesis pathway for the generation of the spectral standard.
Comparative Spectral Analysis
This section objectively compares the target molecule against its primary commercial alternative and precursor, 2-Chloro-4-nitroaniline .[1]
A. Proton NMR (¹H-NMR) Spectroscopy
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz[1]
The N-cyclopropyl group introduces a distinct high-field signature absent in the alternative.
| Proton Assignment | 2-Chloro-4-nitroaniline (Alternative) | 2-Chloro-N-cyclopropyl-4-nitroaniline (Target) | Shift Logic & Causality |
| NH (Amine) | 6.50 ppm (Broad s, 2H) | 5.10 - 5.30 ppm (Broad s, 1H) | Transformation from primary (NH₂) to secondary amine (NH-R) typically shields the proton signal.[1] |
| Ar-H (C3) | 8.08 ppm (d, J=2.5 Hz) | 8.15 ppm (d, J=2.5 Hz) | Ortho to Cl, Meta to NO₂.[1] Minimal shift; retains deshielding by NO₂. |
| Ar-H (C5) | 7.95 ppm (dd, J=9.0, 2.5 Hz) | 8.00 ppm (dd, J=9.0, 2.5 Hz) | Ortho to NO₂.[1] Retains coupling pattern. |
| Ar-H (C6) | 6.85 ppm (d, J=9.0 Hz) | 6.95 - 7.10 ppm (d, J=9.0 Hz) | Ortho to amine.[1] The alkyl group (cyclopropyl) is slightly electron-donating but sterically bulky, potentially altering ring current effects.[1] |
| Cyclopropyl (-CH) | ABSENT | 2.45 - 2.55 ppm (m, 1H) | Diagnostic methine proton attached to Nitrogen.[1] Key identifier. |
| Cyclopropyl (-CH₂) | ABSENT | 0.60 - 0.90 ppm (m, 4H) | Characteristic high-field multiplets of the strained cyclopropyl ring.[1] |
B. Infrared (IR) Spectroscopy
Method: FT-IR (KBr Pellet)
The IR spectrum provides the quickest "Fingerprint" validation to distinguish the target from the starting material.
| Functional Group | Alternative (NH₂ Form) | Target (NH-Cyclopropyl Form) | Comparison Note |
| N-H Stretch | Doublet (3480 & 3360 cm⁻¹) | Singlet (~3350 - 3400 cm⁻¹) | Primary amines show two bands (sym/asym); Secondary amines (target) show only one sharp band.[1] |
| C-H Stretch (Aliphatic) | Weak/Absent (< 3000 cm⁻¹) | Distinct Bands (2900 - 3080 cm⁻¹) | Appearance of cyclopropyl C-H stretches (strained C-H bonds often absorb >3000 cm⁻¹).[1] |
| NO₂ Stretch (Asym) | 1500 - 1520 cm⁻¹ | 1500 - 1520 cm⁻¹ | The nitro group environment remains largely unchanged.[1] |
| C-Cl Stretch | 600 - 800 cm⁻¹ | 600 - 800 cm⁻¹ | Characteristic aryl chloride fingerprint region.[1] |
C. Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+)[1]
-
Target Molecular Ion (M⁺): 212.0 (¹⁰⁰%) / 214.0 (³²%)[1]
-
Isotope Pattern: The Chlorine atom dictates a characteristic 3:1 ratio between the M and M+2 peaks.[1]
-
Fragmentation Logic:
Experimental Validation Workflow
To utilize this data for quality control (QC) in a drug development setting, follow this self-validating protocol:
-
Sample Prep: Dissolve 5 mg of target in 0.6 mL DMSO-d₆.
-
Acquisition: Run ¹H-NMR (16 scans).
-
Checkpoint 1 (Purity): Integrate the aromatic region (3H total) vs. the aliphatic region (5H total).[1] A ratio deviation >5% indicates solvent contamination or incomplete alkylation.[1]
-
Checkpoint 2 (Identity): Confirm the presence of the singlet N-H stretch in IR.[1] If a doublet exists, significant unreacted 2-chloro-4-nitroaniline is present.
Figure 2: Quality Control Decision Tree for batch release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline.[1] Retrieved from [Link][1]
-
PrepChem. Synthesis of N-cyclopropyl-2-nitroaniline (Analogous Methodology). Retrieved from [Link]
-
Reich, H. J.[1] (University of Wisconsin). Hans Reich's Collection of NMR Data: N-Alkyl Shifts.[1] Retrieved from [Link][1]
Sources
A Comparative Guide to Synthetic Alternatives for 2-Chloro-N-cyclopropyl-4-nitroaniline
This guide provides an in-depth analysis of synthetic alternatives to 2-Chloro-N-cyclopropyl-4-nitroaniline, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will dissect its primary synthetic application, evaluate alternative reagents and pathways, and provide objective, data-supported comparisons to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Synthetic Role of 2-Chloro-N-cyclopropyl-4-nitroaniline
2-Chloro-N-cyclopropyl-4-nitroaniline is a substituted nitroaromatic compound valued for its specific reactivity. Its chemical architecture is defined by three key functional groups:
-
A cyclopropylamine moiety : A common feature in bioactive molecules that can enhance metabolic stability and binding affinity.
-
A nitro group : A strong electron-withdrawing group that powerfully activates the aromatic ring for specific reactions.
-
A chlorine atom : Positioned ortho to the amine and meta to the nitro group, it serves as a competent leaving group.
The primary utility of this molecule stems from the synergistic effect of these groups. The nitro group strongly activates the C2 position (bearing the chlorine atom) towards Nucleophilic Aromatic Substitution (SNAr) . This allows for the precise introduction of a wide range of nucleophiles. Subsequently, the nitro group can be readily reduced to an amine, unlocking a new vector for further functionalization. This two-step sequence is a robust method for creating highly substituted 1,2,4-triaminobenzene derivatives and other complex scaffolds.
This guide explores alternative synthetic strategies that can achieve similar or superior outcomes, focusing on parameters such as reaction efficiency, substrate scope, cost-effectiveness, and process safety.
The Core Synthetic Pathway and Its Inherent Logic
The standard synthetic pathway involving 2-Chloro-N-cyclopropyl-4-nitroaniline is a two-stage process designed to build a 2-(substituted)-N1-cyclopropyl-benzene-1,4-diamine core.
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is attacked by a nucleophile (e.g., an amine, alcohol, or thiol), displacing the chloride ion. The reaction proceeds via a stabilized Meisenheimer complex.
-
Stage 2: Nitro Group Reduction: The 4-nitro group is reduced to a primary amine, typically using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).
Caption: The primary two-step synthetic pathway using the target intermediate.
The rationale behind this pathway is sound: the SNAr reaction is reliable due to the strong activation by the nitro group, and the subsequent reduction is a well-established transformation. However, this linear approach is not always the most efficient or versatile.
Comparative Analysis of Alternative Synthetic Strategies
We will evaluate three distinct alternative strategies against the standard pathway.
Strategy 1: Enhancement of the Leaving Group in SNAr
A direct modification of the starting material involves replacing the chlorine atom with a better leaving group for SNAr reactions. Fluorine is an excellent candidate.
-
Alternative Reagent: 2-Fluoro-N-cyclopropyl-4-nitroaniline
Mechanistic Rationale: In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. Fluorine, being the most electronegative element, strongly polarizes the C-F bond and stabilizes the intermediate complex more effectively than chlorine, leading to a significantly faster reaction rate. This often allows for milder reaction conditions (lower temperatures, shorter times) and can succeed with less reactive nucleophiles where the chloro-analogue fails.
Data Comparison:
| Parameter | Standard: 2-Chloro-N-cyclopropyl-4-nitroaniline | Alternative: 2-Fluoro-N-cyclopropyl-4-nitroaniline | Advantage |
| Reactivity | Moderate to High | Very High | Alternative |
| Reaction Temp. | 80-150 °C (Typical) | Room Temp. to 80 °C (Typical) | Alternative |
| Reaction Time | 6-24 hours | 1-8 hours | Alternative |
| Nucleophile Scope | Good | Excellent | Alternative |
| Reagent Cost | Lower | Higher | Standard |
Strategy 2: Re-sequencing the Synthesis (Late-Stage Cyclopropylation)
This strategy fundamentally alters the order of operations. Instead of starting with the cyclopropyl group already attached, it is introduced at a later stage. This approach offers significant flexibility.
Workflow Comparison:
Caption: Comparison of the standard pathway versus the late-stage cyclopropylation strategy.
Mechanistic Rationale: This approach begins with a simpler, cheaper starting material: 2-chloro-4-nitroaniline.[1] The SNAr and reduction steps are performed first. The final key step is the selective N-cyclopropylation of the more nucleophilic 4-amino group. This can be achieved via several modern methods, such as:
-
Buchwald-Hartwig Amination: Coupling with cyclopropylboronic acid.
-
Reductive Amination: Reaction with cyclopropanone in the presence of a reducing agent.
-
SN2 Reaction: Alkylation with a cyclopropyl halide (e.g., bromocyclopropane).
Advantages:
-
Cost-Effective Start: 2-chloro-4-nitroaniline is significantly cheaper and more readily available than its N-cyclopropylated counterpart.
-
Divergent Synthesis: The common intermediate, 2-(Nu)-benzene-1,4-diamine, can be reacted with various groups (not just cyclopropyl), allowing for the creation of a diverse library of analogues from a single precursor.
-
Improved SNAr: The un-substituted amino group in 2-chloro-4-nitroaniline is less sterically hindered than the N-cyclopropyl version, which can sometimes lead to faster or cleaner SNAr reactions.
Considerations: The final N-cyclopropylation step adds a reaction to the sequence and requires careful optimization to ensure selectivity and avoid di-alkylation.
Strategy 3: Transition-Metal Catalyzed Cross-Coupling
Instead of relying on SNAr, one can form the C-Nu bond using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) or related couplings for C-O and C-S bonds.
-
Alternative Reagent: 2-Bromo-N-cyclopropyl-4-nitroaniline (more reactive in cross-coupling) or the original 2-chloro compound with a specialized catalyst system.
Mechanistic Rationale: Cross-coupling reactions proceed via a different mechanism (oxidative addition, reductive elimination) and are not dependent on electronic activation from the nitro group in the same way as SNAr. This dramatically expands the scope of possible coupling partners to include those that are not sufficiently nucleophilic for SNAr.
Data Comparison:
| Parameter | Standard: SNAr Pathway | Alternative: Cross-Coupling | Advantage |
| Reagent Scope | Limited to strong nucleophiles | Very broad (amines, boronic acids, etc.) | Alternative |
| Functional Group Tolerance | Moderate (sensitive to strong base) | High (milder bases often used) | Alternative |
| Process Cost | No metal catalyst required | Requires expensive Pd/Cu catalyst & ligands | Standard |
| Process Purity | No metal contamination | Risk of trace metal in the final product | Standard |
Detailed Experimental Protocols
Protocol 1: Standard SNAr Pathway
Synthesis of N1-cyclopropyl-2-(morpholino)benzene-1,4-diamine
Step 1: Synthesis of 4-(N-cyclopropyl-2-nitro-5-aminophenyl)morpholine
-
To a sealed pressure vessel, add 2-Chloro-N-cyclopropyl-4-nitroaniline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in N,N-Dimethylformamide (DMF, 5 mL/mmol).
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Stir for 16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Step 2: Reduction to N1-cyclopropyl-2-(morpholino)benzene-1,4-diamine
-
Dissolve the product from Step 1 in ethanol (10 mL/mmol).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final diamine product, which can be purified further if necessary.
Protocol 2: Alternative Late-Stage Cyclopropylation Pathway
Synthesis of N1-cyclopropyl-2-(morpholino)benzene-1,4-diamine
Step 1: Synthesis of 4-(2-nitro-5-aminophenyl)morpholine
-
Follow the procedure in Protocol 1, Step 1, but use 2-chloro-4-nitroaniline as the starting material. The reaction is often faster due to reduced steric hindrance.
Step 2: Synthesis of 2-(morpholino)benzene-1,4-diamine
-
Follow the procedure in Protocol 1, Step 2, using the product from the previous step.
Step 3: Selective N-Cyclopropylation
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(morpholino)benzene-1,4-diamine (1.0 eq), cyclopropylboronic acid (1.2 eq), copper(II) acetate (1.1 eq), and pyridine (2.0 eq) in anhydrous Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Upon completion, dilute the reaction with DCM and filter through Celite.
-
Wash the organic layer with saturated aqueous ammonium chloride, then brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography to yield the final product. This method is adapted from established copper-catalyzed N-arylation protocols.
Summary and Recommendations
| Strategy | Ideal Use Case | Pros | Cons |
| Standard Pathway | Routine synthesis where the starting material is readily available and cost is not the primary driver. | Straightforward, predictable reactivity. | Linear synthesis, less flexible, potentially higher starting material cost. |
| Strategy 1: Fluoro-Analogue | For kinetically challenging SNAr reactions or when mild conditions are required. | Faster reactions, milder conditions, broader nucleophile scope. | Significantly higher cost of starting material. |
| Strategy 2: Late-Stage Cyclopropylation | For process optimization, cost reduction, and analogue library synthesis. | Cheaper starting material, divergent approach, high flexibility. | Longer sequence, final step requires optimization. |
| Strategy 3: Cross-Coupling | When SNAr is not feasible; for coupling non-nucleophilic partners. | Massive substrate scope, high functional group tolerance. | Requires expensive and toxic metal catalysts; purification can be challenging. |
Recommendation for Researchers:
For initial exploratory synthesis, the Standard Pathway provides a reliable route. For process development and scale-up, the Late-Stage Cyclopropylation strategy offers compelling advantages in cost and flexibility and should be strongly considered. For expanding the chemical space with novel functionalities that cannot be introduced via nucleophilic attack, Transition-Metal Catalyzed Cross-Coupling is the most powerful, albeit most complex, alternative. The choice of strategy should be a deliberate one, guided by the specific goals of the research program, budget, and timeline.
References
-
[2] Google Patents. (Date not available). Preparation method for 2-chloro-4-nitroaniline. CN101343232B.
-
[1] Chem-Impex. (Date not available). 2-Chloro-4-nitroaniline. Retrieved from Chem-Impex International.
-
[3] MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1122. Available from: [Link]
-
[4] Organic Chemistry Portal. (Date not available). Vicarious Nucleophilic Substitution (VNS). Available from: [Link]
-
[5] PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-cyclopropyl-4-nitroaniline
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of hazardous compounds is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-N-cyclopropyl-4-nitroaniline, a halogenated nitroaromatic compound. The procedures outlined here are synthesized from authoritative safety data for the compound and its structural analogs, ensuring a protocol grounded in scientific integrity and field-proven best practices.
Hazard Profile and Pre-Disposal Imperatives
Understanding the inherent risks of a compound is the first step in managing its disposal. 2-Chloro-N-cyclopropyl-4-nitroaniline and its close analogs are classified as hazardous substances with significant acute and chronic risks.[1][2] The primary hazards include toxicity upon ingestion, inhalation, or skin contact, and significant, long-lasting toxicity to aquatic life.[2][3][4] Therefore, under no circumstances should this compound or its containers be disposed of via standard refuse or discharged into the sewer system.[3][5]
The causality behind this strict mandate lies in its chemical structure: the presence of a halogen (chlorine) and a nitro group on an aromatic ring makes it persistent in the environment and subject to specific, high-energy disposal methods to ensure complete destruction.[6][7]
Table 1: Key Hazard and Physical Properties (Data from 2-Chloro-4-nitroaniline analog)
| Property | Value | Significance for Disposal |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed.[2] H411: Toxic to aquatic life with long lasting effects.[2] | Dictates that all waste must be contained and treated as hazardous to prevent environmental release and accidental exposure. |
| Appearance | Yellow Powder Solid.[4] | As a solid, care must be taken to avoid generating dust during handling and collection, which poses an inhalation risk.[3][8] |
| Water Solubility | 0.5 g/L at 20 °C.[2] | Low solubility means it will persist in aquatic environments rather than diluting, contributing to its long-term ecological hazard.[6] |
| Flash Point | 205 °C / 401 °F.[4] | The material is combustible but does not ignite readily.[9] The primary disposal method, incineration, must be conducted in a specialized facility.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | Waste must be stored separately from these materials to prevent dangerous reactions in the accumulation area.[1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[4] | Incineration must be performed in a chemical scrubber to neutralize toxic and corrosive off-gassing.[3] |
Personal Protective Equipment (PPE) for Disposal Operations
A self-validating safety protocol begins with robust personal protection. When handling waste containing 2-Chloro-N-cyclopropyl-4-nitroaniline, from the initial collection to the final hand-off for disposal, the following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4] This protects against accidental splashes or dust particles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A lab coat is standard. For larger quantities or spill cleanup, an impervious full-body suit is recommended to prevent skin contact.[6][9]
-
Respiratory Protection : To prevent the inhalation of dust, work in a well-ventilated area or chemical fume hood.[3][10] If dust is generated, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required.[9]
Waste Segregation & Collection Protocol
The logistical core of proper disposal is rigorous waste segregation. Mixing different waste streams can create dangerous reactions, prevent recycling or fuel blending, and significantly increase disposal costs.[11][12] 2-Chloro-N-cyclopropyl-4-nitroaniline waste is classified as halogenated organic waste .[12]
Step-by-Step Collection Methodology:
-
Designate a Waste Container : Use only approved, sealable hazardous waste containers. These should be clearly labeled and kept closed except when adding waste.[13][14]
-
Labeling : Immediately label the container with the words "Hazardous Waste " and the full chemical name, "2-Chloro-N-cyclopropyl-4-nitroaniline ".[1] Include the date when waste is first added.
-
Collect Solid Waste : Carefully transfer any solid residue, un-recyclable surplus chemical, or contaminated solids (e.g., weigh boats, contaminated filter paper) into the designated container. Perform these transfers in a fume hood to minimize dust creation.[3][15]
-
Collect Contaminated Labware : Disposable items such as gloves, absorbent paper, and pipette tips that have come into contact with the compound must be placed in the same designated solid waste container.[1]
-
Segregate from Other Waste Streams :
-
Crucially, do NOT mix this halogenated waste with non-halogenated organic solvent waste. [12] Halogenated waste requires a more expensive disposal process (incineration with scrubbing) and its presence contaminates large batches of non-halogenated solvents that could otherwise be reclaimed through fuel blending.[11][12]
-
Do not mix with aqueous waste, acids, bases, or oxidizers.[4][12]
-
-
Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.[1] Ensure secondary containment is used for liquid waste containers.[16]
Spill and Decontamination Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Protocol for Small Spills:
-
Evacuate and Isolate : Immediately alert others and evacuate the immediate area. Isolate the spill area for at least 25 meters for solids.[9]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Full PPE : Before approaching the spill, don the full PPE detailed in Section 2, including respiratory protection.
-
Containment : Prevent the spilled material from entering drains or waterways.[3]
-
Clean-Up :
-
For solids, gently sweep or shovel the material into a suitable, labeled container for disposal. Avoid any actions that create dust .[3]
-
Use absorbent paper to pick up any remaining residue.[9]
-
Seal all cleanup materials (absorbent paper, contaminated wipes) in a vapor-tight plastic bag and place it into the hazardous waste container.[9]
-
-
Decontamination : Wash all contaminated surfaces with a suitable solvent like alcohol, followed by a thorough washing with a strong soap and water solution.[1][9] All decontamination materials must also be disposed of as hazardous waste.
For large spills, do not attempt cleanup without specialized training. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Final Disposal Pathway
All waste streams containing 2-Chloro-N-cyclopropyl-4-nitroaniline must be disposed of through a licensed and approved waste disposal company.[1][3][4] The generator of the waste is legally responsible for ensuring it is handled correctly from cradle to grave.[1] The standard and most effective disposal method for this class of chemical is high-temperature incineration in a facility equipped with a chemical scrubber .[3] This process ensures the complete destruction of the organic molecule and neutralizes the hazardous hydrogen chloride and nitrogen oxide gases produced during combustion.[4]
The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound.
Caption: Decision workflow for handling and disposal of 2-Chloro-N-cyclopropyl-4-nitroaniline waste.
References
-
Safety data sheet according to 1907/2006/EC, Article 31 . Source: CPAchem. [Link]
-
SAFETY DATA SHEET for 5-Chloro-2-nitroaniline . Source: Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET for 4-Chloro-2-nitroaniline . Source: Thermo Fisher Scientific. [Link]
-
Safety data sheet for 2-Nitroaniline . Source: CPAchem. [Link]
-
Hazardous Waste Disposal Guide . Source: Northwestern University. [Link]
-
Hazardous Waste Reduction . Source: University of Colorado Boulder, Environmental Health and Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
-
Chemical and Hazardous Waste Guide . Source: University of Oslo. [Link]
-
Organic Solvents Waste Management . Source: University of Florida, Environmental Health and Safety. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . Source: U.S. Environmental Protection Agency. [Link]
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Personal protective equipment for handling 2-Chloro-N-cyclopropyl-4-nitroaniline
Comprehensive Laboratory Safety & Operational Guide: Handling 2-Chloro-N-cyclopropyl-4-nitroaniline
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system of risk mitigation. 2-Chloro-N-cyclopropyl-4-nitroaniline (CAS: 170104-39-9) is a highly specialized halogenated nitroaromatic intermediate frequently utilized in the synthesis of agrochemicals and pharmaceutical heterocyclic compounds[1].
Handling this compound requires a rigorous understanding of its physicochemical properties. Like many nitroanilines, it poses significant acute and chronic health hazards, primarily through dermal absorption and inhalation, which can lead to systemic toxicity, including methemoglobinemia (the oxidation of hemoglobin, impairing oxygen transport). The following protocols are designed for researchers and drug development professionals operating in legitimate, professional laboratory environments.
Hazard Causality & Personal Protective Equipment (PPE) Matrix
To design an effective safety protocol, we must understand the causality behind the hazards. 2-Chloro-N-cyclopropyl-4-nitroaniline presents as a solid powder. Its primary risk vectors are aerosolization (dust inhalation) and lipophilic permeation (skin contact).
Table 1: Required PPE and Mechanistic Justification
| PPE Category | Specification | Causality & Mechanistic Justification |
| Hand Protection | Heavy-duty Nitrile (≥ 8 mil) or Neoprene gloves. Double-gloving is mandatory. | Nitroaromatics are lipophilic and can permeate standard, thin examination gloves over time. Double-gloving provides a self-validating barrier; if the outer glove is compromised, the inner glove prevents dermal exposure while the operator safely removes the outer layer. |
| Eye Protection | ANSI Z87.1 compliant indirect-vented safety goggles. | Standard safety glasses lack orbital seals. Indirect-vented goggles prevent fine airborne particulates generated during weighing from contacting the ocular mucosa. |
| Body Protection | Flame-resistant (FR) lab coat, full-length pants, and closed-toe non-porous shoes. | Prevents accumulation of chemical dust on personal clothing. Porous materials (like canvas shoes) can trap spilled powder, leading to prolonged, unnoticed dermal exposure. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a hood). | Note: Handling outside a certified fume hood is strictly prohibited. However, in the event of a hood failure or spill, particulate respirators prevent the inhalation of aerodynamically light powder. |
Operational Workflow: Step-by-Step Handling Protocol
Every experimental manipulation must be a closed-loop system where the operator verifies safety parameters before proceeding to the next step.
Step 1: Environmental Control & Validation
-
Action: Verify the chemical fume hood monitor displays a face velocity between 80–100 feet per minute (fpm).
-
Causality: This specific velocity range ensures the containment of fine particulates. Velocities below 80 fpm fail to contain dust, while velocities above 100 fpm create turbulent vortices that can eject the powder back into the operator's breathing zone.
Step 2: Weighing and Transfer Mechanics
-
Action: Utilize anti-static weigh boats and grounded spatulas. Pre-weigh a closed vial, add the chemical inside the fume hood, seal the vial, and re-weigh the entire closed system to determine the mass.
-
Causality: Static electricity can cause fine nitroaniline powders to repel from the spatula and aerosolize. Weighing by difference using a sealed container prevents contamination of the external laboratory balance and eliminates airborne dust exposure in the general lab area.
Step 3: Solution Preparation
-
Action: Always add the solid 2-Chloro-N-cyclopropyl-4-nitroaniline to the solvent, never the solvent to the solid.
-
Causality: Adding solvent to a dry powder can cause rapid displacement of air, "puffing" the toxic dust into the hood's atmosphere. Adding the solid to the liquid phase ensures immediate wetting and dissolution, neutralizing the inhalation hazard[2].
Logistical Disposal & Decontamination Plan
Improper disposal of halogenated nitroaromatics poses severe environmental toxicity risks, particularly to aquatic life[1].
Solid Waste Protocol:
-
Collect all contaminated consumables (weigh boats, outer gloves, Kimwipes) inside the fume hood.
-
Place them into a transparent, sealable polyethylene bag.
-
Transfer the sealed bag into a rigid, clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.
Liquid Waste Protocol:
-
Segregate liquid waste containing 2-Chloro-N-cyclopropyl-4-nitroaniline strictly into the Halogenated Organic Waste stream.
-
Critical Safety Check: Never mix this waste with strong oxidizers, strong acids, or strong bases. Nitroaromatics can undergo violent exothermic reactions or form explosive salts when exposed to incompatible reagents.
Spill Decontamination: In the event of a localized powder spill inside the hood, do not dry-sweep. Dry-sweeping aerosolizes the toxin. Instead, cover the powder with absorbent pads lightly wetted with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the chemical, then dispose of the pads as solid hazardous waste.
Safety Workflow Visualization
Workflow for the safe handling, spill mitigation, and disposal of halogenated nitroanilines.
References
-
MySkinRecipes. "2-chloro-N-cyclopropyl-4-nitroaniline Specifications and Chemical Properties". Material Safety Data Sheet & Specifications. Available at:[Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
